t-Boc-Aminooxy-PEG4-t-butyl ester
Description
The exact mass of the compound T-Boc-aminoxy-peg4-t-butyl ester is 437.26248182 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO9/c1-19(2,3)29-17(22)7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-21-18(23)30-20(4,5)6/h7-16H2,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRGFWWPZOOQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132779 | |
| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1,18-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1872433-64-1 | |
| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1,18-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1872433-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1,18-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to t-Boc-Aminooxy-PEG4-t-butyl Ester for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, t-Boc-Aminooxy-PEG4-t-butyl ester, a critical tool in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Chemical and Physical Properties
This compound is a heterobifunctional molecule featuring a t-Boc protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxylic acid. This unique combination of functional groups provides versatility in bioconjugation and drug assembly.
| Property | Value |
| CAS Number | 1872433-64-1 |
| Molecular Formula | C19H37NO8 |
| Molecular Weight | 437.52 g/mol |
| Purity | Typically ≥95% |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, kept dry and in the dark.[1] |
Key Functional Groups and Their Roles
The utility of this compound in drug development stems from its distinct chemical moieties:
-
t-Boc-Protected Aminooxy Group: The aminooxy group is designed for chemoselective ligation with aldehydes and ketones to form stable oxime bonds. The tert-butyloxycarbonyl (t-Boc) protecting group ensures the stability of the aminooxy functionality during other synthetic steps and can be removed under mild acidic conditions to reveal the reactive aminooxy group.
-
PEG4 Spacer: The tetraethylene glycol linker is a hydrophilic spacer that enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate. The length of the PEG chain can be critical in optimizing the distance between the two ends of the linker in applications like PROTACs to facilitate the formation of a productive ternary complex. PEG linkers are known to provide crucial van der Waals interactions and can stabilize the orientation of the ternary complex through cooperative binding.[2]
-
t-Butyl Ester Group: The tert-butyl ester serves as a protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be readily cleaved under acidic conditions to yield a free carboxylic acid, which can then be used for conjugation, for example, through amide bond formation with an amine-containing molecule.
Applications in Drug Development
PROTACs
This compound is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in connecting the target protein ligand and the E3 ligase ligand, and its length and composition are critical for the efficacy of the PROTAC.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The aminooxy group can react with an aldehyde group introduced onto the antibody, often through the oxidation of carbohydrate residues. The other end of the linker can be conjugated to the drug molecule. The hydrophilic PEG spacer can improve the solubility and stability of the ADC.
Experimental Protocols
The following are generalized protocols for the deprotection and conjugation reactions involving this compound. Optimal conditions may vary depending on the specific substrates and should be determined empirically.
Deprotection of the t-Boc and t-Butyl Ester Groups
To utilize both ends of the linker, the protecting groups must be removed. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM (e.g., 0.1 M).
-
Add TFA (e.g., 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the deprotected linker.
Oxime Ligation with an Aldehyde-Containing Molecule
This protocol describes the conjugation of the deprotected aminooxy group with a molecule containing an aldehyde.
Materials:
-
Deprotected Aminooxy-PEG4-carboxylic acid (from step 4.1)
-
Aldehyde-containing molecule (e.g., a protein or small molecule)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.5-7.5)
-
Aniline (B41778) (as a catalyst, optional)
-
Purification system (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Dissolve the deprotected Aminooxy-PEG4-carboxylic acid in the reaction buffer to a desired stock concentration.
-
Dissolve the aldehyde-containing molecule in the reaction buffer.
-
Mix the two solutions at a desired molar ratio (e.g., 1:1 to 1:10 of aminooxy-linker to aldehyde).
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Monitor the reaction progress by LC-MS or SDS-PAGE for protein conjugations.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography to remove unreacted starting materials.
Signaling Pathway and Experimental Workflow Visualizations
PROTAC-Mediated Degradation of IRAK-4 via the MyD88-Dependent Pathway
A PROTAC synthesized using this compound can be designed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) for degradation. IRAK-4 is a key kinase in the MyD88-dependent signaling pathway, which is crucial for innate immunity.[3][4] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.
Caption: PROTAC-mediated degradation of IRAK-4 disrupts the MyD88 signaling pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound involves a multi-step process.
Caption: General workflow for the synthesis of a PROTAC molecule.
Logical Relationship of PROTAC Action
The mechanism of action of a PROTAC follows a logical sequence of events leading to targeted protein degradation.
Caption: Logical flow of PROTAC-induced protein degradation.
References
An In-depth Technical Guide to t-Boc-Aminooxy-PEG4-t-butyl Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, t-Boc-Aminooxy-PEG4-t-butyl ester. This PROTAC linker is a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physical and chemical properties, and provides detailed experimental protocols for its use.
Core Structure and Functional Groups
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct terminal functional groups, each protected to allow for sequential and controlled conjugation reactions. The molecule consists of a central tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility and provides a flexible bridge between conjugated molecules.[1][2][3]
The two key functional groups are:
-
t-Boc-protected aminooxy group: The tert-butoxycarbonyl (t-Boc) protecting group masks a reactive aminooxy (-O-NH2) functionality. This group can be deprotected under acidic conditions to reveal the aminooxy group, which can then react with aldehydes or ketones to form stable oxime bonds.[4]
-
t-butyl ester: The tert-butyl ester protects a carboxylic acid group. This protecting group is also labile to acidic conditions, typically stronger than those required for t-Boc removal, allowing for selective deprotection.[4]
Physicochemical and Technical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C19H37NO9 | [5] |
| Molecular Weight | 437.52 g/mol | [6] |
| CAS Number | 1872433-64-1 | [5] |
| Purity | Typically ≥98% | [5] |
| Appearance | Colorless oil | [7] |
| Solubility | Soluble in DMSO (e.g., 10 mM), DCM, THF, acetonitrile, DMF, Water. | [6][7][8] |
| Storage Conditions | Store at -20°C for long-term stability. | [5] |
| Shipping Conditions | Shipped at ambient temperature. | [5] |
Experimental Protocols
The utility of this compound lies in the sequential deprotection and reaction of its terminal groups. Below are detailed protocols for the key transformations.
Deprotection of the t-Boc Group
This protocol describes the removal of the t-Boc protecting group to liberate the aminooxy functionality.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the t-Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[9]
-
Cool the solution to 0°C in an ice bath.[9]
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[9]
-
Monitor the reaction progress by LC-MS or TLC until completion (typically 1-3 hours).[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free aminooxy-PEG4-t-butyl ester.[9]
Oxime Ligation
This protocol details the conjugation of the deprotected aminooxy-PEG linker to an aldehyde-containing molecule.
Materials:
-
Aminooxy-PEG4-t-butyl ester (from the previous step)
-
Aldehyde-containing molecule
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M sodium chloride; pH 7.2)
-
DMSO (if needed to dissolve starting materials)
-
Purification system (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Dissolve the aldehyde-containing molecule in the reaction buffer.
-
Dissolve the aminooxy-PEG4-t-butyl ester in the reaction buffer. A small amount of DMSO can be used to aid dissolution before adding to the aqueous buffer.
-
Mix the two solutions. The optimal molar ratio of the aminooxy-PEG linker to the aldehyde-containing molecule should be determined empirically, but a slight excess of the PEG linker is often used.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).[11]
-
Monitor the reaction progress by an appropriate analytical technique such as LC-MS or SDS-PAGE for protein conjugations.[11]
-
Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.[11]
Deprotection of the t-butyl Ester Group
This protocol describes the hydrolysis of the t-butyl ester to reveal the carboxylic acid.
Materials:
-
PEG-conjugate with a terminal t-butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
-
Dissolve the t-butyl ester-containing compound in a 1:1 mixture of dichloromethane/TFA.[12]
-
Stir the solution at room temperature for approximately 5 hours.[12]
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, evaporate the dichloromethane and TFA in vacuo.[12]
-
The resulting residue containing the free carboxylic acid can be used in the next step, often without further purification.
Signaling Pathways and Experimental Workflows
As a synthetic linker, this compound does not directly participate in biological signaling pathways. Instead, it is a tool to create larger molecules, such as PROTACs, which are designed to modulate such pathways. The following diagrams illustrate the chemical transformations and a general workflow for its application.
Caption: Molecular components of the linker.
Caption: Sequential reaction workflow.
Caption: PROTAC synthesis logical flow.
References
- 1. chempep.com [chempep.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. fcad.com [fcad.com]
- 4. Buy t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu | >97% [smolecule.com]
- 5. This compound, 1872433-64-1 | BroadPharm [broadpharm.com]
- 6. This compound | PROTAC连接器 | MCE [medchemexpress.cn]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Technical Guide: t-Boc-Aminooxy-PEG4-t-butyl ester (CAS No. 1872433-64-1) for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of t-Boc-Aminooxy-PEG4-t-butyl ester, a heterobifunctional linker molecule with the CAS number 1872433-64-1. This linker is of significant interest in the fields of medicinal chemistry and drug development, particularly for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, core applications, and illustrative experimental protocols for the use of this linker. It is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics and bioconjugates.
Introduction
This compound is a specialized chemical linker designed for covalent conjugation strategies. Its structure features two distinct functional ends separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. One terminus is a Boc-protected aminooxy group, and the other is a t-butyl ester-protected carboxylic acid. This dual-protected, heterobifunctional nature allows for sequential and controlled conjugation to two different molecules, making it an invaluable tool in the construction of complex molecular architectures like PROTACs. The PEG4 spacer enhances aqueous solubility and provides optimal spatial orientation between the conjugated moieties.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, characterization, and quality control.
| Property | Value |
| CAS Number | 1872433-64-1 |
| Molecular Formula | C₂₀H₃₉NO₉ |
| Molecular Weight | 437.52 g/mol |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) |
| Purity | Typically ≥95% |
| Storage Conditions | -20°C for long-term storage |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, DCM) |
Core Application: PROTAC Synthesis
The primary application of this compound is as a flexible linker in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.
A PROTAC molecule generally consists of three components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).
-
A linker that connects the POI ligand and the E3 ligase ligand.
The this compound serves as this critical linker, providing the necessary spacing and flexibility for the formation of a productive ternary complex between the POI and the E3 ligase, which subsequently leads to the ubiquitination and proteasomal degradation of the POI.
Experimental Protocols: Illustrative Synthesis Workflow
The following protocols are illustrative examples of how this compound can be utilized in a synthetic workflow. These are generalized procedures and may require optimization for specific molecules.
Deprotection of the t-Boc Group
The first step in a sequential conjugation is typically the deprotection of the aminooxy group. This is achieved under acidic conditions.
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 0.1 M concentration).
-
Add TFA (typically 20-30% v/v) dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and carefully neutralize with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aminooxy-PEG4-t-butyl ester.
Oxime Ligation with a Carbonyl-Containing Molecule
The deprotected aminooxy group can then be conjugated to a molecule containing an aldehyde or ketone functional group through an oxime ligation.
Reagents and Materials:
-
Deprotected aminooxy-PEG4-t-butyl ester
-
Aldehyde- or ketone-functionalized molecule (e.g., a POI ligand)
-
Anhydrous solvent (e.g., pyridine, or a buffered aqueous/organic mixture)
-
Analytical balance
-
Stir plate and stir bar
Procedure:
-
Dissolve the aldehyde/ketone-containing molecule in the chosen solvent.
-
Add a slight molar excess (e.g., 1.1 equivalents) of the deprotected aminooxy-PEG4-t-butyl ester.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours but can be left overnight.
-
Monitor the formation of the oxime bond by LC-MS.
-
Upon completion, the product can be purified by an appropriate method, such as flash column chromatography or preparative HPLC.
Deprotection of the t-Butyl Ester Group
After the first conjugation, the t-butyl ester is deprotected to reveal a carboxylic acid, which can then be coupled to the second molecule (e.g., an E3 ligase ligand).
Reagents and Materials:
-
Oxime-ligated PEG4-t-butyl ester intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Dissolve the oxime-ligated intermediate in DCM.
-
Add TFA (typically 20-50% v/v) and stir at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure to yield the carboxylic acid product.
Amide Coupling
The final step is the formation of an amide bond between the newly formed carboxylic acid and an amine-containing molecule (e.g., an E3 ligase ligand).
Reagents and Materials:
-
Carboxylic acid-functionalized intermediate
-
Amine-containing molecule (e.g., E3 ligase ligand)
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid intermediate in anhydrous DMF.
-
Add the coupling reagent (e.g., 1.2 equivalents of HATU) and the organic base (e.g., 3 equivalents of DIPEA).
-
Stir for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing molecule (e.g., 1.1 equivalents).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, the final PROTAC molecule is typically purified by preparative HPLC.
Conclusion
This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an ideal building block for the construction of complex molecules like PROTACs. The sequential deprotection and conjugation strategies outlined in this guide provide a clear path for its incorporation into innovative research projects. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers such as this will undoubtedly grow in importance.
Technical Data Sheet: t-Boc-Aminooxy-PEG4-t-butyl ester
This document provides a concise technical overview of the chemical properties of t-Boc-Aminooxy-PEG4-t-butyl ester, a bifunctional linker molecule commonly employed in bioconjugation and drug delivery research. The data presented herein has been compiled from publicly available sources and is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound is a derivative of polyethylene (B3416737) glycol (PEG) that features a tert-butyloxycarbonyl (t-Boc) protected aminooxy group at one end and a tert-butyl ester at the other. The PEG4 linker is a hydrophilic spacer that enhances the solubility of the molecule in aqueous environments.
A summary of its key chemical identifiers and properties is provided in the table below.
| Property | Value |
| Molecular Formula | C19H37NO9 |
| Molecular Weight | 423.5 g/mol [1] |
| Exact Mass | 423.2468 u[1] |
| IUPAC Name | tert-butyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate[1] |
| SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCONC(=O)OC(C)(C)C[1] |
| InChI Key | OJGYJBJFYUIXNY-UHFFFAOYSA-N[1] |
Structural Representation
The chemical structure of this compound is depicted below. The structure consists of a central tetraethylene glycol (PEG4) core, which is flanked by a t-Boc protected aminooxy group and a t-butyl ester group.
Caption: Chemical structure of this compound.
Applications in Research
This compound is a versatile tool in chemical biology and drug development. The primary applications stem from its bifunctional nature:
-
Bioconjugation: The aminooxy group can react with aldehydes and ketones on biomolecules to form stable oxime linkages. This is a common strategy for attaching PEG linkers to proteins, antibodies, or other targeting moieties.
-
PROTACs: This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Drug Delivery: The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of conjugated drugs. The t-butyl ester can be hydrolyzed under acidic conditions to reveal a carboxylic acid, which can be used for further modifications or to alter the properties of the conjugate.
Experimental Considerations
While specific experimental protocols are application-dependent, some general considerations for handling this compound are noted below:
-
Solubility: The compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] The PEG linker enhances solubility in aqueous solutions.
-
Storage: For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage, 0-4°C is suitable. The compound should be kept dry and protected from light.[1]
-
Deprotection: The t-Boc protecting group on the aminooxy moiety and the t-butyl ester can be removed under acidic conditions to reveal the reactive functional groups.
The workflow for a typical bioconjugation experiment using this linker is outlined in the diagram below.
Caption: Generalized workflow for bioconjugation.
References
Navigating the Solubility of t-Boc-Aminooxy-PEG4-t-butyl ester: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility characteristics of linker compounds is paramount for successful bioconjugation, drug delivery, and diagnostic assay development. This technical guide provides an in-depth overview of the solubility of t-Boc-Aminooxy-PEG4-t-butyl ester in Dimethyl Sulfoxide (DMSO) and other common organic solvents, based on currently available data.
The compound this compound is a heterobifunctional linker featuring a tert-butyloxycarbonyl (t-Boc) protected aminooxy group and a t-butyl ester. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilic properties of the molecule. This guide consolidates qualitative solubility information and presents a generalized protocol for solubility determination.
Solubility Profile
The solubility of this compound is a critical parameter for its application in various biochemical protocols. While specific quantitative data is limited in publicly available resources, a qualitative understanding can be derived from supplier information and the general properties of PEGylated compounds.
Based on available information, this compound and structurally similar PEG derivatives exhibit good solubility in polar aprotic solvents.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] |
| Dichloromethane (DCM) | Soluble | [3][4] |
| Tetrahydrofuran (THF) | Soluble | [3] |
| Acetonitrile | Soluble | [3] |
| Dimethylformamide (DMF) | Soluble | [3][4] |
| Water | Soluble | [4] |
| Chloroform | Generally Soluble (for PEGs) | [5] |
| Methylene Chloride | Generally Soluble (for PEGs) | [5] |
| Ethanol | Generally Soluble (for PEGs) | [6][7] |
| Toluene | Less Soluble (for PEGs) | [5] |
| Ether | Not Soluble (for PEGs) | [5] |
It is important to note that the terminal t-Boc and t-butyl ester groups, which are hydrophobic, will influence the overall solubility profile compared to unmodified PEGs. The hydrophilic PEG spacer, however, generally enhances solubility in aqueous and polar organic media.[1][2]
Experimental Protocol: Determination of Solubility
The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the visual observation of dissolution and can be adapted for more quantitative analysis if required.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DCM, water)
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes or small vials
-
Pipettes
Procedure:
-
Preparation: Accurately weigh a specific amount of this compound (e.g., 1 mg) and place it into a clean, dry microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of the solvent to be tested (e.g., 100 µL) to the tube. This creates an initial high concentration.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particulate matter.
-
Incremental Solvent Addition (if necessary): If the compound is not fully dissolved, add additional aliquots of the solvent (e.g., 50 µL at a time), vortexing and inspecting after each addition until complete dissolution is observed.
-
Solubility Calculation: Record the total volume of solvent required to dissolve the initial mass of the compound. The solubility can then be expressed in terms of concentration (e.g., mg/mL or molarity).
-
Equilibration (Optional): For more accurate determination, the saturated solution can be allowed to equilibrate at a controlled temperature for a period (e.g., 24 hours) with gentle agitation, followed by centrifugation to pellet any undissolved solid before analyzing the supernatant.
Signaling Pathways and Logical Relationships
In the context of this technical guide, the primary logical relationship is the experimental workflow for determining solubility. The provided Graphviz diagram illustrates this process, from the initial weighing of the compound to the final calculation of its solubility. This workflow is a fundamental procedure in many areas of chemical and pharmaceutical research. The decision point, represented by the diamond-shaped node, highlights the iterative nature of solubility testing.
References
- 1. Buy t-Boc-Aminooxy-PEG4-CH2CO2-t-Bu | >97% [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. Amino-PEG4-propanoic acid t-Butyl ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
function of t-Boc protecting group in bifunctional linkers
An In-Depth Technical Guide on the Core Function of the t-Boc Protecting Group in Bifunctional Linkers
Introduction
In the advanced fields of drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precise and controlled assembly of molecular components is paramount.[1] Bifunctional linkers are critical tools in this process, serving as molecular bridges that connect two distinct entities, such as a targeting antibody and a cytotoxic payload.[2][] The synthesis of these complex bioconjugates often involves multi-step reactions where specific functional groups must react in a predetermined sequence. To achieve this control and prevent unwanted side reactions, chemists employ protecting groups.
Among the most widely used is the tert-Butyloxycarbonyl (t-Boc) group, an acid-labile protecting group predominantly used for masking primary and secondary amines.[4][5] This guide provides a detailed examination of the function of the t-Boc group in bifunctional linkers, outlining its role in synthetic strategies, common experimental protocols, and the quantitative aspects of its application.
The Core Function: Orthogonal Protection
The primary function of the t-Boc group in bifunctional linkers is to enable an orthogonal protection strategy .[6] In the context of organic synthesis, orthogonality refers to the ability to remove one type of protecting group from a molecule that contains multiple, different protecting groups, without affecting the others.[6][7]
Bifunctional linkers are designed with two different reactive functional groups. To ensure that only one end of the linker reacts at a time, the other end must be temporarily inactivated or "protected." The t-Boc group is ideal for protecting an amine on one end of the linker. Its key characteristic is its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve hydrogenolysis, yet it can be cleanly and efficiently removed under specific acidic conditions.[5]
This allows for a sequential and highly controlled conjugation process. For instance, a linker may have a maleimide (B117702) group on one end for reaction with a thiol (e.g., on an antibody) and a t-Boc protected amine on the other. The maleimide can be reacted first, and only after this conjugation is complete is the t-Boc group removed to expose the amine for the second conjugation step. This prevents polymerization and ensures the formation of the desired A-Linker-B construct.[8]
A common orthogonal partner for the t-Boc group is the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. A linker containing both t-Boc and Fmoc protected groups can have either group removed selectively, providing significant flexibility in complex synthetic pathways.[7]
Synthetic Workflow and Deprotection Mechanism
The use of a t-Boc protected bifunctional linker in a typical bioconjugation workflow, such as the synthesis of an Antibody-Drug Conjugate (ADC), follows a logical sequence. The process ensures that the antibody and the cytotoxic drug are linked correctly and efficiently.
The deprotection of the t-Boc group is an acid-catalyzed elimination reaction. The process is typically initiated by protonation of the carbonyl oxygen by a strong acid like Trifluoroacetic Acid (TFA). This is followed by the cleavage of the carbonate C-O bond, which results in the formation of a stable tert-butyl cation, carbon dioxide, and the free, protonated amine. The tert-butyl cation is often captured by a scavenger molecule to prevent it from causing side reactions with sensitive amino acids like tryptophan or methionine.[5]
Quantitative Data Summary
The efficiency and conditions for t-Boc deprotection are well-documented. The choice of acid, solvent, temperature, and reaction time can be optimized for different substrates. Below are tables summarizing common t-Boc protected linkers and typical deprotection conditions.
Table 1: Examples of Commercially Available t-Boc Protected Bifunctional Linkers
| Linker Name | Structure | Protected Group | Other Functional Group |
| t-Boc-N-amido-PEGn-acid[9] | t-Boc-NH-(CH₂CH₂O)n-CH₂COOH | Amine (t-Boc) | Carboxylic Acid |
| t-Boc-N-amido-PEGn-NHS ester[9] | t-Boc-NH-(CH₂CH₂O)n-CO-NHS | Amine (t-Boc) | NHS Ester |
| N-Boc-6-bromohexylamine[2] | t-Boc-NH-(CH₂)₆-Br | Amine (t-Boc) | Alkyl Bromide |
| Mal-PEGn-NH-Boc[9] | t-Boc-NH-(CH₂CH₂O)n-Maleimide | Amine (t-Boc) | Maleimide |
| Fmoc-Phe-Lys(Boc)-PAB-PNP[10] | Complex Peptide Linker | Lysine Amine (t-Boc) | PNP Carbonate |
Table 2: Typical Conditions for t-Boc Deprotection Using Trifluoroacetic Acid (TFA)
| Reagent Composition | Solvent | Temperature | Typical Reaction Time | Yield Efficiency | Reference |
| 25-50% TFA | Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | Generally >90% | [11] |
| Neat (100%) TFA | None | Room Temperature | 15 - 30 minutes | High | [12][13] |
| 1:1 TFA/DCM | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 hours | High | [14] |
| 3 eq. Oxalyl Chloride | Methanol (MeOH) | Room Temperature | 1 - 4 hours | Good to Excellent | [15] |
| 5 eq. TFA | Dichloromethane (DCM) | 60 °C (Microwave) | 30 minutes | Excellent | [16] |
Note: Yields are substrate-dependent. Scavengers like triisopropylsilane (B1312306) (TIS) or water are often added to prevent side reactions.
Experimental Protocols
The following are generalized but detailed protocols for the protection of an amine with t-Boc and its subsequent deprotection.
Protocol 1: General Procedure for Amine Protection with Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
This protocol describes the standard method for protecting a primary or secondary amine using Boc anhydride.
-
Dissolution: Dissolve the amine-containing substrate (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of Dioxane and water.
-
Base Addition: Add a base (1.1 to 1.5 equivalents). For anhydrous conditions, use a non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). For aqueous conditions, use a base like Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH).
-
Reagent Addition: To the stirring solution, add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) either neat or dissolved in the reaction solvent. The addition is often done portion-wise or dropwise at 0 °C to control any exotherm.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 to 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
If the reaction mixture is aqueous, extract the product with an organic solvent like Ethyl Acetate. Wash the combined organic layers sequentially with a weak acid (e.g., 1N HCl), water, and brine.
-
If the reaction was anhydrous, concentrate the mixture in vacuo. Redissolve the residue in an organic solvent and wash as described above.
-
-
Purification: Dry the final organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.[5][17]
Protocol 2: General Procedure for t-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the most common method for removing a t-Boc protecting group.
-
Dissolution: Dissolve the t-Boc protected substrate (1.0 equivalent) in an appropriate solvent, typically Dichloromethane (DCM). The concentration is usually in the range of 0.1-0.5 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add Trifluoroacetic Acid (TFA) dropwise. A common mixture is 25% to 50% TFA in DCM (v/v).[11] For very stable substrates, neat TFA can be used.[12] If the substrate contains acid-sensitive groups, scavengers such as triisopropylsilane (TIS) or water (typically 2-5%) should be added to the mixture.
-
Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature. The reaction is typically complete within 1 to 2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Carefully concentrate the reaction mixture in vacuo using a rotary evaporator to remove the TFA and solvent. Toluene can be added and co-evaporated to help remove residual TFA.
-
The resulting product is often an amine-TFA salt. It can be used directly in the next step or converted to the free amine.
-
-
Free Base Generation (Optional): To obtain the neutral free amine, dissolve the crude salt in a suitable solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃) or pass it through a basic ion-exchange resin.[16] Extract the aqueous layer, dry the combined organic layers, and concentrate to yield the free amine.
-
Purification: The final product can be purified by chromatography or crystallization if required. Often, the crude product is of sufficient purity for the subsequent conjugation step.[11][18]
Conclusion
The t-Boc protecting group is an indispensable tool in the construction of complex biomolecules like ADCs and PROTACs. Its role within bifunctional linkers is to provide robust, temporary protection for amine functionalities, enabling chemists to execute highly controlled, sequential synthetic strategies. The reliability of its application and the predictability of its acid-labile deprotection make it a cornerstone of modern bioconjugation chemistry, facilitating the development of next-generation therapeutics and research tools.
References
- 1. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]
- 2. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 4. Boc | BroadPharm [broadpharm.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. fiveable.me [fiveable.me]
- 7. jocpr.com [jocpr.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. adooq.com [adooq.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. Boc Resin Cleavage Protocol [sigmaaldrich.com]
The Strategic Role of t-Butyl Esters in Bioconjugation Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of bioconjugation, the precise and controlled modification of biomolecules is paramount. The temporary masking of reactive functional groups is a cornerstone of this discipline, preventing unwanted side reactions and ensuring the formation of well-defined conjugates. Among the arsenal (B13267) of protecting groups, the t-butyl ester stands out for its unique properties, offering a robust shield for carboxylic acids that can be selectively removed under specific acidic conditions. This technical guide provides an in-depth exploration of the purpose and application of t-butyl esters in bioconjugation reagents, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their drug development and scientific discovery endeavors.
Core Principles: The t-Butyl Ester as a Protecting Group
The primary function of a t-butyl ester in bioconjugation is to serve as a temporary protecting group for a carboxylic acid moiety. This is crucial when the carboxylic acid needs to be preserved while other parts of the molecule, such as primary amines, are being modified. The bulky nature of the t-butyl group provides steric hindrance, rendering the ester highly stable to a wide range of nucleophiles, reducing agents, and basic conditions.[1] This stability is a significant advantage in multi-step synthetic sequences common in the preparation of complex bioconjugates.
The key to the utility of the t-butyl ester lies in its facile and clean cleavage under acidic conditions. The mechanism proceeds through the formation of a stable tertiary carbocation, which then typically eliminates as isobutylene, a volatile gas.[2] This acid-lability allows for selective deprotection without affecting other acid-sensitive functionalities if the conditions are carefully chosen.
Applications in Bioconjugation Reagent Design
The strategic use of t-butyl esters is prevalent in the design of various bioconjugation reagents, including:
-
Crosslinkers for Antibody-Drug Conjugates (ADCs): In the synthesis of ADC linkers, t-butyl esters are often employed to protect carboxylic acid groups that will later be used to attach the cytotoxic drug. This allows for the initial conjugation of the linker to the antibody via a different functional group, often an amine-reactive moiety like an NHS ester.
-
PEGylation Reagents: Polyethylene glycol (PEG) linkers functionalized with a t-butyl ester-protected carboxyl group at one end and another reactive group (e.g., maleimide, alkyne) at the other are versatile tools for modifying proteins and peptides. The protected carboxyl group can be deprotected post-conjugation to introduce a negative charge or to serve as a handle for further modifications.
-
Fluorescent and Biotinylation Probes: Carboxylic acid-containing fluorescent dyes or biotinylation reagents can be temporarily protected as t-butyl esters. This prevents interference with amine-reactive coupling chemistries and allows for the unmasking of the carboxyl group at a later stage if required for altering solubility or for further conjugation steps.
Quantitative Data on Deprotection Methods
The choice of deprotection method for a t-butyl ester is critical and depends on the sensitivity of the bioconjugate to acidic conditions. The two most common methods involve the use of Trifluoroacetic Acid (TFA) and Zinc Bromide (ZnBr₂).
| Deprotection Reagent | Typical Conditions | Reaction Time | Typical Yield | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (B109758) (DCM) at room temperature | 1-5 hours | >90% | Highly effective but can also cleave other acid-labile groups like Boc.[3][4][5] |
| Zinc Bromide (ZnBr₂) | 3-5 equivalents in Dichloromethane (DCM) at room temperature | 12-24 hours | 70-95% | Milder Lewis acid conditions, can offer chemoselectivity in the presence of certain other protecting groups.[6][7][8][9] |
| p-Toluenesulfonic acid (p-TsOH) | 2.0 equivalents under microwave irradiation (solvent-free) | 3-4 minutes | High | Rapid deprotection, particularly for aromatic t-butyl esters.[10] |
| Thermolysis | High temperature (120-240°C) in a continuous plug flow reactor | 15-40 minutes | Good to High | Reagent-free method suitable for certain substrates.[5] |
Experimental Protocols
Protocol 1: t-Butyl Esterification of a Carboxylic Acid-Containing Biomolecule
This protocol describes a general method for the protection of a carboxylic acid on a biomolecule (e.g., a peptide or a small molecule linker) as a t-butyl ester.
Materials:
-
Carboxylic acid-containing biomolecule
-
tert-Butyl acetate (B1210297)
-
Perchloric acid (HClO₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-containing biomolecule in tert-butyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a catalytic amount of perchloric acid to the solution.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the t-butyl ester protected biomolecule. A 70% yield was achieved for the esterification of L-pyroglutamic acid using this method.[1]
Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol outlines the cleavage of a t-butyl ester from a bioconjugate using TFA.
Materials:
-
t-Butyl ester-protected bioconjugate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (B28343) (optional, for azeotropic removal of TFA)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the t-butyl ester-protected bioconjugate in a solution of 20-50% TFA in DCM. A common ratio is 1:1 (v/v) of DCM to TFA.[4]
-
Stir the reaction mixture at room temperature for 1-5 hours.[3]
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Adding toluene and co-evaporating can aid in the complete removal of residual TFA.
-
The deprotected product can be isolated by precipitation with cold diethyl ether, followed by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether to remove any scavengers or byproducts.
-
Dry the final product under vacuum. Yields for this reaction are typically high, often exceeding 90%.[3]
Protocol 3: Selective Deprotection of a t-Butyl Ester using Zinc Bromide (ZnBr₂)
This protocol describes a milder deprotection method using ZnBr₂, which can be advantageous when other acid-sensitive groups are present.
Materials:
-
t-Butyl ester-protected bioconjugate
-
Zinc Bromide (ZnBr₂)
-
Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the t-butyl ester-protected bioconjugate in anhydrous DCM.
-
Add 3-5 equivalents of anhydrous ZnBr₂ to the solution.
-
Stir the suspension at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary. This method has been shown to selectively cleave t-butyl esters in the presence of PhF protected amines with yields ranging from 70-95%.[7][11]
Visualizing Workflows and Pathways
Logical Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
The following diagram illustrates a typical workflow for the synthesis of an ADC where a t-butyl ester is used to protect a carboxylic acid on the linker-payload molecule.
Experimental Workflow: Purification of a Bioconjugate after Deprotection
This diagram outlines the steps involved in purifying a bioconjugate after the cleavage of a t-butyl ester protecting group.
Signaling Pathway Application: Studying Peroxynitrite-Dependent Reactions in Red Blood Cells
The following diagram illustrates the use of a t-butyl ester-containing probe, N-t-BOC-l-tyrosine tert-butyl ester (BTBE), to investigate the effects of peroxynitrite on red blood cell membranes. This probe, due to its hydrophobicity enhanced by the protecting groups, can incorporate into the cell membrane.
Conclusion
The t-butyl ester is a versatile and highly valuable protecting group in the synthesis of bioconjugation reagents. Its stability under a broad range of conditions, coupled with its clean and efficient removal under acidic conditions, makes it an ideal choice for complex, multi-step synthetic strategies. From the development of sophisticated ADC linkers to the design of novel biological probes, the judicious application of t-butyl ester protection and deprotection protocols is a critical skill for researchers in the fields of chemistry, biology, and medicine. By understanding the underlying principles and having access to reliable experimental procedures, scientists can continue to innovate and create the next generation of targeted therapeutics and advanced research tools.
References
- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using t-Boc-Aminooxy-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker, t-Boc-Aminooxy-PEG4-t-butyl ester. This linker facilitates the conjugation of a target protein ligand (warhead) and an E3 ubiquitin ligase ligand through an oxime and an amide bond, respectively. The inclusion of a PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
Core Principles
PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of three key components: a warhead that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The linker plays a crucial role in optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
The this compound linker offers a modular approach to PROTAC synthesis. The protected aminooxy group allows for the formation of a stable oxime linkage with a warhead containing an aldehyde or ketone functionality. The t-butyl ester provides a handle for standard amide bond formation with an E3 ligase ligand. The protecting groups, t-Boc and t-butyl ester, can be removed under acidic conditions.
Experimental Protocols
This protocol outlines a two-stage synthetic strategy:
-
Stage 1: Warhead-Linker Conjugation via Oxime Ligation. This involves the deprotection of the t-Boc group from the linker, followed by the reaction of the free aminooxy group with a carbonyl-containing warhead.
-
Stage 2: E3 Ligase Ligand Coupling via Amide Bond Formation. This stage involves the deprotection of the t-butyl ester to reveal a carboxylic acid, which is then coupled to an amine-containing E3 ligase ligand.
A logical workflow for the synthesis is presented below. The specific order of coupling (warhead or E3 ligase ligand first) can be adapted based on the stability and functional groups of the specific ligands used.
Protocol 1: Synthesis of Warhead-Linker Intermediate via Oxime Ligation
This protocol describes the initial coupling of the warhead to the linker.
Step 1a: Deprotection of the t-Boc Group
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve this compound in DCM (0.1 M).
-
Add TFA (10-20 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and carefully neutralize with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aminooxy-PEG4-t-butyl ester. This intermediate is often used immediately in the next step without further purification.
-
Step 1b: Oxime Ligation with a Carbonyl-Containing Warhead
-
Reagents and Materials:
-
Deprotected aminooxy-PEG4-t-butyl ester (from Step 1a, 1.0 eq)
-
Warhead containing an aldehyde or ketone (1.0-1.2 eq)
-
Aniline (B41778) (catalytic amount, e.g., 0.1 eq)
-
Anhydrous ethanol (B145695) or a suitable buffer (e.g., acetate buffer, pH 4.5)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the deprotected aminooxy-PEG4-t-butyl ester and the carbonyl-containing warhead in anhydrous ethanol.
-
Add a catalytic amount of aniline to the mixture. The use of aniline as a catalyst is known to accelerate oxime formation, especially at neutral pH.[1][2]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the warhead-linker-t-butyl ester conjugate.
-
Protocol 2: Synthesis of the Final PROTAC via Amide Coupling
This protocol describes the final coupling of the E3 ligase ligand to the warhead-linker intermediate.
Step 2a: Deprotection of the t-Butyl Ester
-
Reagents and Materials:
-
Warhead-linker-t-butyl ester conjugate (from Step 1b, 1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the warhead-linker-t-butyl ester conjugate in DCM (0.1 M).
-
Add TFA (10-20 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the warhead-linker-carboxylic acid. This product is typically carried forward to the next step after removal of excess TFA under high vacuum.
-
Step 2b: Amide Coupling with an Amine-Containing E3 Ligase Ligand
-
Reagents and Materials:
-
Warhead-linker-carboxylic acid (from Step 2a, 1.0 eq)
-
Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative, 1.0-1.2 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]bis[3-methyl-1H-imidazolium-1-yl] hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the warhead-linker-carboxylic acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing E3 ligase ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
-
Data Presentation
| Parameter | Step 1a: t-Boc Deprotection | Step 1b: Oxime Ligation | Step 2a: t-Butyl Ester Deprotection | Step 2b: Amide Coupling |
| Typical Yield | >95% (crude) | 60-80% | >95% (crude) | 40-70% |
| Reaction Time | 1-2 hours | 12-24 hours | 2-4 hours | 12-16 hours |
| Temperature | 0 °C to RT | Room Temperature | 0 °C to RT | Room Temperature |
| Key Reagents | TFA, DCM | Aniline (catalyst) | TFA, DCM | HATU, DIPEA |
| Purification | Extraction | Flash Chromatography | Evaporation | Preparative HPLC |
Note: Yields are representative and can vary depending on the specific warhead and E3 ligase ligand used.
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Synthesis
Caption: Synthetic workflow for PROTAC synthesis.
Logical Relationship: Deprotection and Coupling
Caption: Orthogonal deprotection and coupling strategy.
References
Application Notes and Protocols for t-Boc-Aminooxy-PEG4-t-butyl ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing t-Boc-Aminooxy-PEG4-t-butyl ester as a bifunctional linker for the development of site-specific antibody-drug conjugates (ADCs). The protocols detailed below cover the generation of antibody conjugation sites, linker-payload preparation, conjugation, and characterization of the final ADC product.
Introduction
This compound is a heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies. This linker offers several advantages for ADC development:
-
Site-Specific Conjugation: The aminooxy group facilitates controlled conjugation to aldehyde groups introduced onto the antibody, often through the oxidation of glycans. This leads to a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[1][2][3]
-
Enhanced Solubility and Pharmacokinetics: The hydrophilic polyethylene (B3416737) glycol (PEG4) spacer improves the solubility and stability of the ADC, potentially leading to a better pharmacokinetic profile and reduced aggregation.
-
Protected Functional Groups: The tert-butyloxycarbonyl (Boc) protected aminooxy group and the tert-butyl ester protected carboxyl group allow for sequential deprotection and conjugation steps, providing precise control over the synthesis of the linker-payload construct.[4][5]
This linker is particularly well-suited for the development of ADCs where a stable, non-cleavable linkage is desired, and the payload can be modified to contain a carboxylic acid for attachment to the linker.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Weight | 437.52 g/mol | [6] |
| Purity | >95% | [5] |
| Storage Conditions | -20°C for long-term storage (months to years); 0-4°C for short-term storage (days to weeks). Keep dry and protected from light. | [7] |
| Solubility | Soluble in DMSO and other organic solvents. | [7] |
Experimental Protocols
The following protocols provide a step-by-step guide for the development of an ADC using this compound.
Protocol 1: Generation of Aldehyde Groups on the Antibody via Glycan Oxidation
This protocol describes the selective oxidation of carbohydrate moieties in the Fc region of a monoclonal antibody (mAb) to generate aldehyde groups for conjugation.[2][8][9]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO₄)
-
Ethylene (B1197577) glycol
-
Amicon® Ultra centrifugal filter units for buffer exchange
Procedure:
-
Antibody Preparation: If the antibody solution contains interfering substances like Tris or glycine, perform a buffer exchange into PBS, pH 7.4, using an appropriate centrifugal filter unit. Adjust the antibody concentration to 5-10 mg/mL.
-
Oxidation Reaction:
-
Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in deionized water. Protect this solution from light.
-
Add the sodium periodate stock solution to the antibody solution to a final concentration of 1-15 mM. The optimal concentration should be determined empirically for each antibody.[9]
-
Incubate the reaction mixture in the dark at 4°C for 30 minutes.
-
-
Quenching:
-
To stop the reaction, add ethylene glycol to a final concentration of 10-20 mM.
-
Incubate for 10-15 minutes at room temperature.[9]
-
-
Purification:
-
Remove excess periodate and byproducts by buffer exchanging the oxidized antibody into PBS, pH 7.4, using a centrifugal filter unit.
-
Protocol 2: Preparation of the Aminooxy-PEG4-Payload Conjugate
This protocol details the deprotection of the this compound linker and its conjugation to a payload containing a carboxylic acid group.
Part A: Deprotection of the Linker
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in DCM.
-
Add an excess of TFA (e.g., 25-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Evaporate the solvent and excess TFA under reduced pressure to obtain the deprotected aminooxy-PEG4-t-butyl ester.
-
-
t-Butyl Ester Deprotection:
-
The t-butyl ester can also be cleaved under acidic conditions, often concurrently with Boc deprotection if harsher conditions are used (e.g., neat TFA for a longer duration). Alternatively, selective deprotection can be achieved under milder acidic conditions if the payload conjugation is desired at the carboxyl end first. For this workflow, we assume simultaneous deprotection.
-
Part B: Conjugation to a Carboxylic Acid-Containing Payload
Materials:
-
Deprotected Aminooxy-PEG4-acid linker
-
Payload with a primary amine (for this example, we will assume the payload has been modified to present an amine for amide bond formation with the deprotected linker's carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents like HATU
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation of the Linker's Carboxylic Acid:
-
Dissolve the deprotected Aminooxy-PEG4-acid linker, NHS, and DCC (in a 1:1.1:1.1 molar ratio) in anhydrous DMF.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to the Payload:
-
Dissolve the amine-containing payload in anhydrous DMF.
-
Add the activated linker solution to the payload solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Purify the resulting Aminooxy-PEG4-Payload conjugate using reverse-phase HPLC.
-
Characterize the product by mass spectrometry and NMR.
-
Protocol 3: Oxime Ligation of the Linker-Payload to the Oxidized Antibody
This protocol describes the conjugation of the Aminooxy-PEG4-Payload to the aldehyde-functionalized antibody via oxime ligation.
Materials:
-
Oxidized monoclonal antibody
-
Aminooxy-PEG4-Payload conjugate
-
Aniline (B41778) (as a catalyst, optional)
-
PBS, pH 6.0-7.0
Procedure:
-
Conjugation Reaction:
-
Dissolve the Aminooxy-PEG4-Payload conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the reaction buffer (PBS, pH 6.0-7.0).
-
Add the linker-payload solution to the oxidized antibody solution at a molar excess (e.g., 5-20 fold).
-
If using a catalyst, add aniline to a final concentration of 1-10 mM.
-
Incubate the reaction at room temperature for 2-24 hours with gentle agitation, protected from light.[9]
-
-
Purification:
-
Purify the resulting ADC from excess linker-payload and other reagents using size-exclusion chromatography (SEC).[9]
-
-
Buffer Exchange:
-
After purification, buffer exchange the ADC into a suitable formulation buffer for storage.[9]
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol outlines the key analytical techniques for characterizing the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules. The hydrophobicity of the ADC increases with the number of attached payloads.
-
Method:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Employ a gradient of decreasing salt concentration (e.g., from high ammonium (B1175870) sulfate (B86663) to a low salt buffer) to elute the ADC species.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by the weighted average of the peak areas corresponding to each DAR species.[10][][12]
-
2. DAR and Molecular Weight Confirmation by Mass Spectrometry (MS):
-
Principle: LC-MS is used to determine the molecular weight of the intact ADC and its subunits (light chain and heavy chain) after reduction.
-
Method:
-
For intact mass analysis, use a suitable LC-MS system (e.g., Q-TOF) with a reverse-phase or size-exclusion column.
-
For subunit analysis, first reduce the ADC with a reducing agent like DTT, then perform LC-MS analysis.
-
Deconvolute the mass spectra to determine the masses of the different drug-loaded species.
-
The DAR can be calculated from the relative abundance of the different species.[13][14][15]
-
3. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their size. It is used to determine the purity of the ADC and to quantify the amount of aggregation.
-
Method:
-
Use an SEC column with a suitable pore size for antibodies.
-
Elute with an isocratic mobile phase (e.g., PBS).
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during ADC characterization.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | ||
| DAR 2 | ||
| DAR 4 | ||
| DAR 6 | ||
| DAR 8 | ||
| Average DAR | - |
Table 2: Molecular Weight Determination by Mass Spectrometry
| Species | Expected Mass (Da) | Observed Mass (Da) |
| Unconjugated Antibody | ||
| ADC (DAR=2) | ||
| ADC (DAR=4) | ||
| Light Chain (unconjugated) | ||
| Light Chain (conjugated) | ||
| Heavy Chain (unconjugated) | ||
| Heavy Chain (conjugated) |
Visualizations
The following diagrams illustrate the key processes and concepts described in these application notes.
Caption: Experimental workflow for ADC synthesis.
Caption: Structure of the bifunctional linker.
Caption: ADC mechanism of action with a tubulin inhibitor.
References
- 1. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 3. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody-Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 5. t-Boc-Aminooxy-PEG4-amine, 2496687-02-4 | BroadPharm [broadpharm.com]
- 6. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Principles of N-Linked Glycosylation Variations of IgG-Based Therapeutics: Pharmacokinetic and Functional Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. sciex.com [sciex.com]
- 15. agilent.com [agilent.com]
Application Notes and Protocols for Peptide Bioconjugation with t-Boc-Aminooxy-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation of peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, extend its in vivo half-life, and reduce its immunogenicity. This document provides detailed application notes and protocols for the bioconjugation of peptides using the heterobifunctional linker, t-Boc-Aminooxy-PEG4-t-butyl ester.
The core of this bioconjugation strategy lies in the formation of a stable oxime bond between an aminooxy-functionalized PEG linker and a peptide containing a carbonyl group (aldehyde or ketone). The this compound linker offers a short, hydrophilic PEG4 spacer and is equipped with two orthogonal protecting groups: a tert-butoxycarbonyl (t-Boc) group protecting the aminooxy functionality and a tert-butyl (t-Bu) ester protecting a terminal carboxylic acid. These protecting groups allow for a controlled, stepwise conjugation process.
Reaction Principle
The overall bioconjugation process involves three key stages:
-
Deprotection of the Linker: Selective removal of the t-Boc and t-butyl ester protecting groups to yield the active aminooxy-PEG4-acid linker.
-
Peptide Functionalization (if necessary): Introduction of an aldehyde or ketone group onto the target peptide. This can be achieved through various methods, such as the oxidation of N-terminal serine or threonine residues or the incorporation of unnatural amino acids bearing a carbonyl group during solid-phase peptide synthesis (SPPS).
-
Oxime Ligation: The reaction between the deprotected aminooxy-PEG linker and the carbonyl-containing peptide to form a stable oxime linkage.
Experimental Protocols
Materials and Reagents
-
Peptide with a reactive aldehyde or ketone group
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvents (e.g., DMSO, DMF)
-
Reaction buffers (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5; phosphate (B84403) buffer, pH 6.5-7.5)
-
Aniline (B41778) (as a catalyst, optional)
-
HPLC grade water and acetonitrile
-
Mass spectrometry grade formic acid
-
Standard laboratory glassware and equipment
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Protocol 1: Deprotection of this compound
This protocol describes the removal of both the t-Boc and t-butyl ester protecting groups to generate the active aminooxy-PEG4-acid linker.
-
Dissolution: Dissolve this compound in a solution of 50-95% trifluoroacetic acid (TFA) in dichloromethane (DCM). A typical concentration is 10-20 mg/mL.
-
Reaction: Stir the solution at room temperature for 1-2 hours. The t-Boc and t-butyl ester groups are labile to strong acid and will be cleaved. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Purification: The resulting crude aminooxy-PEG4-acid can be purified by reversed-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the deprotected linker as a stable salt.
-
Storage: Store the deprotected linker at -20°C under anhydrous conditions.
Protocol 2: Oxime Ligation of an Aldehyde-Containing Peptide
This protocol details the conjugation of the deprotected aminooxy-PEG4-acid to a peptide bearing an aldehyde functionality.
-
Reagent Preparation:
-
Dissolve the aldehyde-containing peptide in an appropriate reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5). The choice of buffer will depend on the peptide's stability and solubility.
-
Prepare a stock solution of the deprotected aminooxy-PEG4-acid in an anhydrous solvent like DMSO or DMF. To facilitate handling, a 250 mM stock solution can be prepared.[1]
-
-
Ligation Reaction:
-
Add the aminooxy-PEG4-acid stock solution to the peptide solution. A 1.5 to 5-fold molar excess of the PEG linker over the peptide is typically used to drive the reaction to completion.
-
The reaction can be performed at room temperature for 2-16 hours. Reaction progress should be monitored by RP-HPLC or LC-MS.
-
For slower reactions involving ketones or for reactions at neutral pH, the addition of a catalyst such as aniline (10-100 mM) can significantly accelerate the formation of the oxime bond.[2]
-
-
Purification of the PEGylated Peptide:
-
Once the reaction is complete, the PEGylated peptide can be purified from unreacted peptide, excess PEG linker, and byproducts using reversed-phase HPLC.
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Collect the fractions containing the purified PEGylated peptide.
-
Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Purity can be further assessed by analytical RP-HPLC.
-
-
Lyophilization and Storage:
-
Lyophilize the pure fractions to obtain the final peptide-PEG conjugate.
-
Store the lyophilized product at -20°C or -80°C.
-
Data Presentation
The following tables summarize typical quantitative data obtained from peptide PEGylation experiments. The exact yields and purities will vary depending on the specific peptide sequence, reaction conditions, and purification efficiency.
| Parameter | Unmodified Peptide | PEGylated Peptide | Reference |
| Crude Yield (mg) | Varies | Often higher due to PEG mass | [3] |
| Final Purity (%) | >95% | >95% | [3] |
| Overall Yield (%) | Varies | 30-70% (typical) | [3] |
| Solubility | Sequence-dependent | Generally Improved | [3] |
Table 1: Representative Yield and Purity Data for Peptide PEGylation.
| Analytical Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Purity assessment and reaction monitoring | A new peak with a different retention time corresponding to the PEGylated peptide. |
| ESI-MS or MALDI-TOF MS | Identity confirmation | A mass spectrum showing the expected molecular weight of the peptide-PEG conjugate. |
| SDS-PAGE | Purity and molecular weight estimation | A band shift to a higher molecular weight for the PEGylated peptide compared to the unmodified peptide. |
Table 2: Analytical Techniques for Characterization of PEGylated Peptides.
Visualizations
Experimental Workflow
Caption: Workflow for peptide bioconjugation.
Oxime Ligation Reaction Scheme
Caption: Oxime ligation reaction scheme.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Application Note: Protocol for Oxime Ligation using t-Boc-Aminooxy-PEG4-t-butyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxime ligation is a robust and highly chemoselective bioconjugation technique used to form stable covalent bonds between an aminooxy-functionalized molecule and a molecule bearing an aldehyde or ketone. This bioorthogonal reaction is prized for its efficiency under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules such as proteins, peptides, and oligonucleotides.[1][2] The resulting oxime bond is significantly more stable than other linkages like hydrazones or imines.[3]
This document provides a detailed protocol for the use of t-Boc-Aminooxy-PEG4-t-butyl ester , a heterobifunctional linker designed for versatile bioconjugation strategies. This linker features:
-
An aminooxy group protected by a tert-butyloxycarbonyl (t-Boc) group.
-
A carboxylic acid protected by a t-butyl ester.
-
A hydrophilic polyethylene glycol (PEG4) spacer that enhances water solubility.[4]
The dual-protection scheme allows for sequential deprotection and conjugation, enabling multi-step labeling and modification workflows.
Principle of the Reaction
The overall process involves two key stages:
-
Deprotection: The terminal protecting groups (t-Boc and t-butyl ester) are removed under acidic conditions to reveal the reactive aminooxy and carboxylate functionalities, respectively. This can be done sequentially or simultaneously depending on the desired workflow.
-
Ligation: The deprotected aminooxy group reacts with an aldehyde or ketone on the target molecule (e.g., a protein with a genetically encoded formylglycine tag or a glycoprotein (B1211001) with oxidized sialic acids) to form a stable oxime bond.[5][6][7][] The reaction is most efficient at a slightly acidic pH and can be accelerated by a nucleophilic catalyst.[9]
Experimental Protocols
This section details the necessary steps for using this compound in a typical bioconjugation workflow.
Materials and Reagents
-
This compound
-
Target molecule containing an aldehyde or ketone group (e.g., aldehyde-tagged protein)
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Ligation Buffer: 0.1 M Sodium Acetate or Phosphate Buffer
-
Catalyst (optional but recommended): Aniline (B41778) or p-phenylenediamine (B122844)
-
Quenching Reagent (optional): Aminooxy-containing small molecule (e.g., hydroxylamine)
-
Solvents: Dichloromethane (DCM), Diethyl ether (for deprotection workup), Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for stock solutions.
-
Purification system (e.g., HPLC, desalting column)
Protocol 1: Deprotection of t-Boc Group
This step is required to activate the aminooxy group for ligation.
-
Dissolve the this compound in a suitable solvent like Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM). The deprotection of a BOC-protected amine is typically a rapid hydrolysis reaction in acidic conditions.[10]
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Remove the TFA and solvent under reduced pressure (e.g., rotary evaporation).
-
The resulting deprotected product, Aminooxy-PEG4-t-butyl ester, can be co-evaporated with toluene (B28343) to remove residual TFA or precipitated in cold diethyl ether.[11] Dry the product under vacuum.
-
The deprotected linker should be used immediately or stored under inert gas at -20°C to prevent degradation.
Protocol 2: Oxime Ligation to an Aldehyde-Tagged Protein
This protocol describes the conjugation of the deprotected linker to a protein.
-
Prepare Protein Sample: Dissolve the aldehyde-containing protein in the chosen Ligation Buffer. The optimal pH for uncatalyzed reactions is typically between 4 and 5.[9] For reactions at neutral pH (6.5-7.5), a catalyst is highly recommended.[3][9]
-
Prepare Linker Stock Solution: Dissolve the deprotected Aminooxy-PEG4-t-butyl ester from Protocol 3.2 in a minimal amount of DMF or DMSO, and then dilute it into the Ligation Buffer.
-
Ligation Reaction:
-
Add the deprotected linker to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a common starting point.
-
If using a catalyst, add Aniline or p-phenylenediamine to a final concentration of 10-100 mM. Catalysts can significantly accelerate the reaction, especially at neutral pH.[12][13][14]
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction time depends on reactant concentrations, pH, and the presence of a catalyst.
-
-
Purification: Remove the excess linker and catalyst from the conjugated protein using a desalting column (e.g., PD-10), dialysis, or size-exclusion chromatography (SEC).
-
Characterization: Confirm the successful conjugation using techniques such as SDS-PAGE (which should show a shift in molecular weight), UV-Vis spectroscopy (if the linker has a chromophore), or mass spectrometry (for precise mass determination).
Protocol 3: Deprotection of t-Butyl Ester (Optional)
If the terminal carboxylate is needed for subsequent conjugation (e.g., to an amine via EDC/NHS chemistry), the t-butyl ester must be removed. This step can be performed before or after the oxime ligation, but doing it after ligation protects the carboxylate group during the first reaction.
-
Lyophilize the purified protein conjugate from Protocol 3.3 to remove water.
-
Resuspend the conjugate in a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Incubate on ice for 1-2 hours.
-
Remove TFA by lyophilization or precipitation with cold diethyl ether.
-
Purify the final conjugate immediately using a desalting column or dialysis into a suitable storage buffer.
Quantitative Data Summary
The efficiency of oxime ligation is influenced by several factors. The tables below summarize key parameters for reaction optimization.
Table 1: Recommended Oxime Ligation Conditions
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 5.0 (Uncatalyzed) | Optimal for protonation of the oxime nitrogen, accelerating the reaction.[9] |
| 6.5 - 7.5 (Catalyzed) | Necessary for pH-sensitive biomolecules. Requires a catalyst like aniline.[3][9] | |
| Catalyst | Aniline, p-phenylenediamine | Use at 10-100 mM. p-phenylenediamine can be more efficient than aniline.[12] |
| Temperature | 25°C - 37°C | Higher temperatures can increase the reaction rate. |
| Linker Excess | 10 - 100 molar equivalents | Higher excess drives the reaction to completion but requires more rigorous purification. |
| Reaction Time | 2 - 16 hours | Monitor progress to determine the optimal time. Can be as short as 5 minutes with efficient catalysts. |
Table 2: Comparison of Common Catalysts for Oxime Ligation
| Catalyst | Typical Concentration | Relative Efficiency | Key Features |
| None | N/A | Baseline | Very slow at neutral pH.[9] |
| Aniline | 10 - 100 mM | Good | The most common catalyst; effective but can be slow for ketones.[12] |
| p-phenylenediamine | 2 - 10 mM | High | Up to 19-fold faster than aniline at pH 7.[13] |
| m-phenylenediamine | 10 - 100 mM | Very High | More soluble than aniline, allowing higher concentrations and faster kinetics.[12] |
Visualizations
Chemical Reaction Scheme
The following diagram illustrates the two-stage deprotection and ligation process.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. t-Boc-Aminooxy-PEG12-t-butyl ester | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of t-Boc-Aminooxy-PEG4-t-butyl ester with Aldehyde-Modified Proteins
I have gathered substantial information from the two rounds of searches.
From the first round, I have a good understanding of the oxime ligation reaction, including its mechanism, stability, typical reaction conditions (pH, catalysts), and general applications in bioconjugation.
The second round of searches provided more specific details on:
-
Deprotection: I found several methods for the deprotection of t-Boc and t-butyl ester groups, including the use of acids like TFA, H2SO4, and methanesulfonic acid. Some sources also discuss selective deprotection.
-
Purification: I have information on various chromatographic techniques (SEC, IEX, HIC, RP-HPLC) and membrane-based methods for purifying PEGylated proteins from unreacted protein and excess PEG reagents.
-
Characterization and Quantification: I found several methods to characterize and quantify the extent of PEGylation, including SDS-PAGE, SEC, mass spectrometry (MALDI-TOF, ESI-MS), and NMR spectroscopy.
-
Protocols: While a specific, complete protocol for the exact user request is not available, I have found general protocols for oxime ligation on proteins and protocols for PEGylation that can be adapted.
However, I am still missing some specific quantitative data that would be highly beneficial for the "Data Presentation" section. For instance, I lack a consolidated table of data comparing reaction efficiencies, yields, or kinetics under different conditions (e.g., with and without catalysts, different pH). While some articles mention high efficiency, they don't always provide specific numbers that can be easily tabulated.
Therefore, I will perform one more targeted search to find this quantitative data to make the application notes more comprehensive. After this, I should have all the necessary components to fulfill the user's request.I have now completed three rounds of targeted Google searches and have gathered a comprehensive set of information.
Round 1 provided a foundational understanding of oxime ligation. Round 2 filled in crucial details about deprotection, purification, and characterization techniques. Round 3 successfully yielded the quantitative data I was looking for, particularly comparing the efficiency of catalyzed versus uncatalyzed reactions and the relative effectiveness of different catalysts (aniline vs. mPDA). I found specific rate enhancement factors and reaction completion times under various conditions.
I believe I now have all the necessary components to construct a high-quality, detailed response that meets all the user's requirements. I have:
-
Detailed protocols for each step of the process.
-
Quantitative data to populate the required tables.
-
Information to create the specified Graphviz diagrams for the workflow and reaction scheme.
-
A solid understanding of the applications and principles to write the application notes.
Therefore, I do not need to perform any more searches and can proceed with generating the final response.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. PEGylation can improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn can extend its plasma half-life, reduce immunogenicity, and improve its solubility and stability.
One of the most effective and chemoselective methods for protein PEGylation is through oxime ligation. This bioorthogonal reaction involves the formation of a stable oxime bond between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone) on a protein. The reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules.
These application notes provide a detailed overview and protocols for the use of t-Boc-Aminooxy-PEG4-t-butyl ester, a heterobifunctional PEGylation reagent, for the targeted modification of aldehyde-containing proteins. The protocols cover the generation of aldehydes on the protein surface, deprotection of the PEG reagent, the conjugation reaction, and subsequent purification and characterization of the PEGylated protein.
Principle of the Reaction
The core of this bioconjugation strategy is the reaction between the aminooxy group (-O-NH₂) of the PEG reagent and an aldehyde group (-CHO) introduced onto the protein. This reaction forms a stable oxime linkage. The this compound reagent contains two protecting groups: a tert-butoxycarbonyl (t-Boc) group on the aminooxy moiety and a tert-butyl (t-butyl) ester on the opposing terminus. These protecting groups must be removed prior to their respective functionalities being utilized. This document will focus on the use of the aminooxy functionality for conjugation to an aldehyde-modified protein.
The overall workflow can be summarized as follows:
-
Introduction of Aldehyde Groups onto the Protein: Site-specific or random introduction of aldehyde functionalities onto the target protein.
-
Deprotection of this compound: Removal of the t-Boc protecting group to liberate the reactive aminooxy group.
-
Oxime Ligation: Reaction of the deprotected aminooxy-PEG reagent with the aldehyde-modified protein.
-
Purification: Separation of the PEGylated protein from unreacted protein and excess PEG reagent.
-
Characterization: Analysis of the final conjugate to determine the degree of PEGylation and confirm its identity and purity.
Data Presentation
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Efficiency Compared to Aniline (B41778) | Typical Concentration | Key Advantages |
| Aniline | 1x (baseline) | 10-100 mM | Well-established catalyst. |
| m-Phenylenediamine (B132917) (mPDA) | Up to 15x more efficient | Up to 900 mM | High aqueous solubility, very efficient at neutral pH.[1][2][3][4][5] |
| p-Phenylenediamine | Up to 19-fold faster than aniline at pH 7 | ~10 mM | Effective at both neutral and acidic pH.[6] |
Table 2: Effect of pH and Catalyst on Oxime Ligation Rate
| pH | Catalyst | Relative Rate Enhancement | Notes |
| 6.0 | None | - | Gelation within 5 minutes in some systems.[7] |
| 7.2 | None | Slower than at pH 6.0 | Gelation can take up to 30 minutes.[7] |
| 7.0 | Aniline (100 mM) | Minimal conversion (<7%) in 90 seconds.[1][2][8] | Reaction is slow at neutral pH without a more efficient catalyst. |
| 7.0 | m-Phenylenediamine (750 mM) | Complete labeling in ~90 seconds.[1][2][8] | Demonstrates the significant rate enhancement with mPDA at higher concentrations. |
| 4-5 | Aniline | 400x enhancement under acidic conditions | Optimal pH for aniline catalysis.[7] |
| 7.0 | p-Phenylenediamine | 120-fold faster than uncatalyzed reaction | Highly effective at neutral pH.[6] |
Experimental Protocols
Protocol 1: Site-Specific Introduction of Aldehydes on a Protein using a Formylglycine Generating Enzyme (FGE)
This protocol describes the generation of a formylglycine (fGly) residue, which contains an aldehyde group, from a specific cysteine residue within an engineered consensus sequence (CxPxR).
Materials:
-
Protein of interest cloned into an expression vector with a C-terminal "aldehyde tag" (e.g., LCTPSR).
-
Formylglycine Generating Enzyme (FGE) expression vector.
-
E. coli expression host (e.g., BL21(DE3)).
-
Appropriate growth media and antibiotics.
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
-
Buffers: Lysis buffer, Wash buffer, Elution buffer.
Procedure:
-
Co-transform the E. coli host with the expression vectors for the aldehyde-tagged protein and FGE.
-
Grow the co-transformed cells in appropriate media to the desired optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and grow for the required time and temperature to ensure proper protein folding and modification.
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., immobilized metal affinity chromatography for His-tagged proteins).
-
Confirm the presence of the aldehyde group using a commercially available aldehyde-reactive probe.
Protocol 2: Deprotection of this compound
This protocol describes the removal of the t-Boc protecting group to yield the reactive aminooxy-PEG4-t-butyl ester.
Materials:
-
This compound.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Nitrogen or argon gas.
-
Rotary evaporator.
Procedure:
-
Dissolve the this compound in DCM.
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting deprotected product can be used directly in the next step.
Protocol 3: Oxime Ligation of Aldehyde-Modified Protein with Aminooxy-PEG
This protocol details the conjugation of the deprotected aminooxy-PEG reagent to the aldehyde-modified protein.
Materials:
-
Aldehyde-modified protein solution in an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
Deprotected aminooxy-PEG4-t-butyl ester.
-
Catalyst stock solution (optional but recommended): 1 M m-phenylenediamine (mPDA) in an appropriate buffer.
-
Reaction buffer: 100 mM phosphate buffer, pH 7.0.
Procedure:
-
Prepare a solution of the aldehyde-modified protein in the reaction buffer at a known concentration (e.g., 10 µM).
-
Add the deprotected aminooxy-PEG4-t-butyl ester to the protein solution. A molar excess of the PEG reagent (e.g., 5-20 fold) is recommended to drive the reaction to completion.
-
If using a catalyst, add the mPDA stock solution to the reaction mixture to a final concentration of 100-750 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.
-
Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
-
Quench the reaction by adding an excess of a small molecule containing an aminooxy group to consume any unreacted aldehyde on the protein, or proceed directly to purification.
Protocol 4: Purification of the PEGylated Protein
This protocol describes the separation of the PEGylated protein from unreacted protein and excess PEG reagent using size exclusion chromatography (SEC).
Materials:
-
Crude PEGylation reaction mixture.
-
Size exclusion chromatography (SEC) column with an appropriate molecular weight cutoff.
-
SEC running buffer (e.g., phosphate-buffered saline, pH 7.4).
-
FPLC or HPLC system.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Load the crude reaction mixture onto the SEC column.
-
Elute the sample with the running buffer at a constant flow rate.
-
Monitor the elution profile by UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.
-
Collect the fractions corresponding to the PEGylated protein peak.
-
Pool the relevant fractions and concentrate if necessary.
Protocol 5: Characterization of the PEGylated Protein
This protocol outlines common methods for characterizing the final PEGylated protein conjugate.
Methods:
-
SDS-PAGE: To visually confirm the increase in molecular weight and estimate the purity of the conjugate.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the degree of PEGylation.
-
Size Exclusion Chromatography (SEC): To assess the purity and aggregation state of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the degree of PEGylation by comparing the integrals of protein and PEG-specific signals.
Visualizations
Caption: Experimental workflow for protein PEGylation via oxime ligation.
Caption: Reaction scheme for oxime ligation.
Applications in Drug Development
The site-specific PEGylation of therapeutic proteins via oxime ligation offers several advantages in drug development:
-
Homogeneous Products: Site-specific modification leads to a more homogeneous product compared to random PEGylation methods, which can simplify characterization and regulatory approval.[9][10]
-
Preservation of Protein Activity: By targeting sites away from the protein's active or binding domains, the biological activity of the therapeutic protein is more likely to be preserved.[9]
-
Improved Pharmacokinetics: The covalent attachment of PEG increases the in vivo half-life of the protein, leading to less frequent dosing schedules for patients.[10]
-
Reduced Immunogenicity: The PEG chains can shield epitopes on the protein surface, reducing its potential to elicit an immune response.[10]
-
Development of Antibody-Drug Conjugates (ADCs): Oxime ligation is a valuable tool for the construction of ADCs, where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal pH. | Ensure the reaction buffer pH is within the optimal range (6.5-7.5). For uncatalyzed reactions, a slightly acidic pH (around 6.0) can sometimes improve the rate. |
| Inactive reagents. | Use fresh, high-purity PEG reagent and ensure the aldehyde-modified protein has not degraded. | |
| Steric hindrance. | Increase the molar excess of the PEG reagent or increase the reaction time. | |
| Protein Precipitation | High concentration of organic co-solvent (if used). | Minimize the amount of organic solvent used to dissolve the PEG reagent. |
| Protein instability in the reaction buffer. | Screen different buffer conditions or add stabilizing excipients. | |
| Non-specific Binding | Hydrophobic interactions. | Add a non-ionic detergent (e.g., Tween-20 at 0.05%) to the reaction and purification buffers. |
These detailed application notes and protocols provide a comprehensive guide for researchers and drug development professionals to successfully implement the reaction of this compound with aldehyde-modified proteins for the development of advanced biotherapeutics.
References
- 1. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Trifluoroacetic Acid (TFA)-Mediated t-Butyl Ester Deprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in peptide and medicinal chemistry. Its stability to a broad range of reaction conditions and its facile cleavage under acidic conditions make it an invaluable tool. Trifluoroacetic acid (TFA) is the most common reagent for the removal of t-butyl esters due to its high efficiency and volatility, which simplifies product isolation. This document provides detailed protocols, quantitative data, and mechanistic insights for the TFA-mediated deprotection of t-butyl esters.
Reaction Mechanism and Kinetics
The deprotection of a t-butyl ester with TFA proceeds through an A-AL-1-type mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid. The t-butyl cation can then be scavenged by a nucleophile, deprotonated to form isobutylene, or react with the trifluoroacetate (B77799) anion to form t-butyl trifluoroacetate.[1][2] The use of excess TFA ensures the reaction proceeds to completion.
Kinetic studies have shown that the rate of deprotection is dependent on the concentration of TFA. Higher concentrations of TFA lead to faster reaction rates. For instance, quantitative deprotection can be achieved within 40 minutes with a sufficient concentration of the deprotecting agent.
Quantitative Data Summary
The efficiency of t-butyl ester deprotection is influenced by the TFA concentration, solvent, temperature, and the specific substrate. The following table summarizes typical reaction conditions and outcomes. It is important to note that yields are highly dependent on the substrate, reaction scale, and purification method.
| TFA Concentration (v/v in DCM) | Typical Reaction Time | Typical Yield (%) | Notes |
| 20-25% | 2 - 6 hours | >90% | Milder conditions, suitable for substrates with other acid-labile groups. |
| 50% | 1 - 4 hours | >95% | A common starting point for many substrates.[3] |
| 95-100% (neat TFA) | 30 minutes - 2 hours | >95% | Harsh conditions, typically used in solid-phase peptide synthesis for rapid and complete deprotection.[3] |
Experimental Protocols
Protocol 1: Deprotection using 25% TFA in Dichloromethane (DCM)
This protocol is suitable for substrates with moderate acid sensitivity.
Materials:
-
t-Butyl ester protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the t-butyl ester protected compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Deprotection using 50% TFA in Dichloromethane (DCM)
This is a standard and generally applicable protocol for t-butyl ester deprotection.
Materials:
-
Same as Protocol 1.
Procedure:
-
Dissolve the t-butyl ester protected compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.
-
At room temperature, add an equal volume of TFA to the solution (to achieve a 50% v/v concentration).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with a solvent like toluene (B28343) or isopropanol (B130326) to remove residual TFA.
-
The resulting crude carboxylic acid can be purified by appropriate methods such as crystallization or chromatography.
Protocol 3: Deprotection using 95% TFA (with Scavengers) for Peptide Synthesis
This protocol is commonly used for the final cleavage and deprotection of peptides from solid support.
Materials:
-
Peptide-resin with t-butyl protected side chains
-
TFA (95%)
-
Water (2.5%)
-
Triisopropylsilane (B1312306) (TIS) (2.5%) (as a scavenger)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Gently agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Dry the peptide under vacuum.
Visualizations
Deprotection Mechanism
Caption: Mechanism of TFA-mediated t-butyl ester deprotection.
Experimental Workflow
Caption: General experimental workflow for t-butyl ester deprotection.
Troubleshooting and Side Reactions
The primary side reaction during t-butyl ester deprotection is the alkylation of nucleophilic residues by the generated t-butyl cation. This is particularly problematic for substrates containing electron-rich aromatic rings or sulfur-containing functional groups.
Mitigation Strategies:
-
Use of Scavengers: The addition of scavengers such as triisopropylsilane (TIS), water, or thioanisole (B89551) can effectively trap the t-butyl cation and prevent side reactions.[4]
-
Lower TFA Concentration: Using a lower concentration of TFA can reduce the rate of side reactions, although it may also slow down the desired deprotection.
-
Lower Reaction Temperature: Performing the reaction at 0 °C can help to minimize side product formation.
By carefully selecting the reaction conditions, including TFA concentration and the use of scavengers, the t-butyl ester protecting group can be efficiently and cleanly removed, providing the desired carboxylic acid in high yield.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Conjugating Small Molecule Drugs Using t-Boc-Aminooxy-PEG4-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of small molecule drugs to polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of a parent molecule.[1][2] PEGylation can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, extending its circulation half-life, and reducing its immunogenicity.[1][3] This document provides detailed application notes and protocols for the use of a specific heterobifunctional linker, t-Boc-Aminooxy-PEG4-t-butyl ester , in the conjugation of small molecule drugs.
This linker features a t-Boc-protected aminooxy group for covalent attachment to a carbonyl group (aldehyde or ketone) on the drug molecule via a stable oxime bond, and a t-butyl ester-protected carboxylic acid.[4] The sequential deprotection of these groups allows for a controlled and versatile conjugation strategy. This application note will detail the multi-step process, including the introduction of a carbonyl handle on the drug (if necessary), deprotection of the linker, oxime ligation, final deprotection of the ester, and purification and characterization of the final conjugate.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Various | PEG linker |
| Small Molecule Drug (with carbonyl group) | N/A | Active Pharmaceutical Ingredient |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | t-Boc and t-butyl ester deprotection |
| Dichloromethane (B109758) (DCM) | Fisher Scientific | Solvent |
| Aniline (B41778) | Sigma-Aldrich | Catalyst for oxime ligation |
| Acetic Acid | Fisher Scientific | pH adjustment for oxime ligation |
| Sodium Bicarbonate (NaHCO3) | Sigma-Aldrich | Neutralization |
| Anhydrous Sodium Sulfate (Na2SO4) | Fisher Scientific | Drying agent |
| Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate, Methanol, Acetonitrile) | Various | Purification |
| Deuterated Solvents (e.g., CDCl3, DMSO-d6) | Cambridge Isotope Laboratories | NMR analysis |
Experimental Workflow
The overall workflow for conjugating a small molecule drug using this compound involves a series of sequential chemical reactions and purification steps.
Caption: A flowchart illustrating the key steps in the conjugation of a small molecule drug.
Detailed Experimental Protocols
Step 1: t-Boc Deprotection of the Linker
This step removes the tert-butyloxycarbonyl (Boc) protecting group from the aminooxy moiety of the linker, making it available for conjugation.
Protocol:
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM) at a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For substrates sensitive to the tert-butyl cation byproduct, consider adding a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[5]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x).
-
The resulting TFA salt of the deprotected linker can often be used directly in the next step. For long-term storage or if the free amine is required, dissolve the residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[5]
Quantitative Data (Typical):
| Parameter | Value | Method of Analysis |
| Reaction Time | 1 - 2 hours | TLC, LC-MS |
| Yield | >95% | Gravimetric analysis after workup |
| Purity | >98% | HPLC, NMR |
Step 2: Oxime Ligation
This is the key conjugation step where the deprotected aminooxy-linker reacts with the carbonyl group of the small molecule drug to form a stable oxime bond.[6]
Protocol:
-
Dissolve the small molecule drug containing an aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Add the deprotected Aminooxy-PEG4-t-butyl ester (1.1 equivalents).
-
Add a catalytic amount of aniline (0.1-0.2 equivalents). The reaction pH should be maintained between 6.5 and 7.5 for optimal results.[6] A small amount of acetic acid can be added to adjust the pH if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours. For sensitive molecules, the reaction can be performed at 4 °C for a longer duration (e.g., 12-24 hours).[6]
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the crude product can be purified or taken directly to the next step.
Quantitative Data (Typical):
| Parameter | Value | Method of Analysis |
| Reaction Time | 2 - 24 hours | LC-MS |
| Yield | 70 - 90% | HPLC peak area integration |
| Purity | >90% (crude) | HPLC |
Step 3: t-Butyl Ester Deprotection
The final step in the synthesis of the active conjugate is the removal of the t-butyl ester protecting group to reveal the free carboxylic acid.
Protocol:
-
Dissolve the protected conjugate (Drug-PEG4-t-butyl ester) in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature and monitor by LC-MS until the deprotection is complete (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure and co-evaporate with toluene to remove residual TFA.
Quantitative Data (Typical):
| Parameter | Value | Method of Analysis |
| Reaction Time | 1 - 4 hours | LC-MS |
| Yield | >90% | Gravimetric analysis after purification |
| Purity | >95% (after purification) | HPLC |
Step 4: Purification of the Final Conjugate
Purification of the final PEGylated small molecule is crucial to remove any unreacted starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is the most common method for this purpose.[7][8][9]
Protocol (General RP-HPLC):
-
Column: C18 reverse-phase column.[7]
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the conjugate.
-
Detection: UV-Vis at a wavelength where the small molecule drug absorbs. If the drug lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[7]
-
Collect fractions corresponding to the desired product peak and lyophilize to obtain the purified conjugate.
Step 5: Characterization of the Final Conjugate
The identity and purity of the final conjugate should be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence of both the small molecule drug and the PEG linker in the final product. The disappearance of the t-Boc and t-butyl signals and the appearance of the oxime and carboxylic acid protons provide evidence of successful conjugation and deprotection.[10][11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the final conjugate.[5][13]
Application Example: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[4][14][15][16] Small molecule inhibitors of this pathway are a major focus of cancer drug development. PEGylating a PI3K/Akt inhibitor can potentially improve its therapeutic index by enhancing its pharmacokinetic properties.
Caption: Inhibition of the PI3K/Akt signaling pathway by a PEGylated small molecule drug.
By conjugating a PI3K inhibitor to the this compound linker, the resulting molecule can benefit from the enhanced properties conferred by the PEG chain, potentially leading to improved efficacy and reduced side effects in a clinical setting. The terminal carboxylic acid on the final conjugate can also be used for further modifications, such as attachment to a targeting ligand.
References
- 1. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. t-Boc-Aminooxy-PEG12-t-butyl ester | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 7. researchgate.net [researchgate.net]
- 8. glycomindsynth.com [glycomindsynth.com]
- 9. CN109701030A - The preparation method of Pegylation small-molecule drug - Google Patents [patents.google.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
- 13. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for t-Boc-Aminooxy-PEG4-t-butyl ester in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG4-t-butyl ester is a heterobifunctional linker that plays a crucial role in the field of bioconjugation and drug development. Its unique structure, featuring a protected aminooxy group, a polyethylene (B3416737) glycol (PEG) spacer, and a protected carboxylic acid, makes it an invaluable tool for "click chemistry," specifically through oxime ligation. This reaction, known for its high efficiency, selectivity, and biocompatibility, allows for the stable and covalent linkage of molecules in complex biological environments.
The aminooxy group of the linker reacts with aldehydes or ketones to form a highly stable oxime bond.[1] The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, which is beneficial for the biological activity of the resulting conjugate. Furthermore, the molecule possesses two protecting groups: a tert-butyloxycarbonyl (t-Boc) group on the aminooxy moiety and a tert-butyl ester on the carboxyl end. These protecting groups can be selectively removed under acidic conditions, providing precise control over the conjugation strategy.[2][3][4]
These application notes provide detailed protocols for the use of this compound in oxime ligation, including deprotection steps, and showcase its application in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Key Features and Applications
-
Click Chemistry Reagent: Facilitates highly efficient and selective oxime ligation.
-
Biocompatible: Reactions can be performed in aqueous buffers under mild conditions.
-
Stable Linkage: The resulting oxime bond is significantly more stable than imine or hydrazone linkages.[1]
-
Enhanced Solubility: The hydrophilic PEG spacer improves the solubility of the conjugate.
-
Versatile: The protected functional groups allow for multi-step, controlled synthesis of complex bioconjugates.
-
Applications:
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[1][5][6]
-
PROTACs: Synthesis of molecules that induce targeted protein degradation.[7][8][9]
-
Biomolecule Labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or other biomolecules.
-
Surface Modification: Functionalizing surfaces for various biomedical and research applications.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 437.52 g/mol |
| CAS Number | 1872433-64-1 |
| Purity | Typically >95% |
| Storage Conditions | -20°C for long-term storage |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG spacer enhances aqueous solubility of conjugates. |
Table 2: Comparison of Catalysts for Oxime Ligation
| Catalyst | Typical Concentration | Reaction pH | Key Advantages |
| None | - | 4.0 - 5.5 | Simple, no catalyst removal needed. |
| Aniline | 10 - 100 mM | 6.0 - 7.4 | Well-established, moderate rate enhancement. |
| p-Phenylenediamine | ~10 mM | 6.0 - 7.4 | More efficient than aniline. |
| m-Phenylenediamine (B132917) | 10 - 900 mM | 6.0 - 7.4 | High solubility allows for significant rate acceleration (up to 15x faster than aniline). |
Experimental Protocols
Protocol 1: General Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule
This protocol describes the conjugation of a molecule containing an aldehyde or ketone functional group to this compound.
Materials:
-
This compound
-
Aldehyde- or ketone-containing molecule (e.g., protein, peptide, drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer at the desired pH.
-
Catalyst (optional): Aniline, p-phenylenediamine, or m-phenylenediamine stock solution.
-
Organic Solvent (if needed): DMSO or DMF for dissolving the linker.
-
Purification System: Size-exclusion chromatography (SEC), dialysis, or HPLC.
Procedure:
-
Deprotection of the Aminooxy Group:
-
Dissolve this compound in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected linker can be used directly or after purification.
-
-
Preparation of Reactants:
-
Dissolve the deprotected aminooxy-PEG4-t-butyl ester in the Reaction Buffer. If solubility is an issue, a small amount of a co-solvent like DMSO can be used.
-
Dissolve the aldehyde- or ketone-containing molecule in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Combine the deprotected linker and the aldehyde/ketone-containing molecule in a reaction vial. A typical molar ratio is 1.5 to 5 equivalents of the linker to 1 equivalent of the target molecule.
-
If using a catalyst, add the catalyst stock solution to the desired final concentration (see Table 2).
-
Incubate the reaction at room temperature for 2-24 hours. The reaction time will depend on the reactivity of the carbonyl group, the pH, and the presence and concentration of a catalyst.
-
Monitor the reaction progress by an appropriate method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
-
Purification:
-
Purify the conjugate to remove unreacted linker and catalyst.
-
For protein conjugates, size-exclusion chromatography (SEC) or dialysis are common methods.
-
For smaller molecules, HPLC or flash chromatography can be used.
-
Protocol 2: Deprotection of the t-butyl Ester to Reveal the Carboxylic Acid
This protocol is for the deprotection of the t-butyl ester group on the PEG linker after the oxime ligation has been performed.
Materials:
-
Oxime conjugate with a terminal t-butyl ester.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM).
-
Cold diethyl ether for precipitation.
Procedure:
-
Deprotection Reaction:
-
Work-up and Purification:
-
Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the product and discard the supernatant.
-
Wash the pellet with cold diethyl ether to remove residual TFA.
-
Air-dry the pellet and resuspend it in a suitable buffer or solvent for the next step or for storage.
-
Visualization of Workflows
Experimental Workflow for Bioconjugation
Caption: General experimental workflow for bioconjugation.
Logical Relationship in PROTAC Synthesis
Caption: Logical steps in PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | PROTAC连接器 | MCE [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing t-Boc-Aminooxy-PEG4-t-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis (SPPS) and bioconjugation applications of t-Boc-Aminooxy-PEG4-t-butyl ester . This bifunctional linker, featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a tert-butyl (t-butyl) ester, offers significant versatility in the synthesis of modified peptides, bioconjugates, and PROTACs. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides flexibility.
Overview and Key Features
This compound is a valuable reagent in solid-phase synthesis due to its orthogonal protecting groups. The t-Boc group is labile to moderate acidic conditions, while the t-butyl ester requires stronger acidic conditions for cleavage. This differential reactivity allows for selective deprotection and subsequent functionalization of either terminus of the PEG linker.
Key Features:
-
Bifunctional: Possesses two distinct reactive ends after deprotection.
-
Orthogonal Protection: The t-Boc and t-butyl ester protecting groups can be removed selectively.
-
PEG Spacer: A hydrophilic PEG4 spacer improves solubility and reduces aggregation.[1]
-
Stable Oxime Bond Formation: The deprotected aminooxy group reacts with aldehydes or ketones to form a highly stable oxime linkage.[2][3]
Quantitative Data Summary
The following table summarizes typical quantitative parameters associated with the use of this compound in solid-phase synthesis. These values are derived from standard SPPS protocols and may require optimization for specific applications.
| Parameter | Value | Notes |
| Purity of Reagent | >95% | Commercially available purity.[4] |
| Molecular Weight | ~423.5 g/mol | |
| Storage Conditions | -20°C | Protect from moisture.[4] |
| Typical Coupling Time (Carboxyl End) | 1-4 hours | Monitored by ninhydrin (B49086) test.[5] |
| Typical Coupling Reagents | HBTU, HATU, PyBOP, DIC/HOBt | Standard peptide coupling reagents.[5] |
| t-Boc Deprotection Time | 20-30 minutes | Using 20-50% TFA in DCM.[6] |
| t-Butyl Ester Cleavage Time | 1-2 hours | Typically cleaved during final peptide cleavage from the resin with strong acid (e.g., >90% TFA).[7] |
| Oxime Formation pH | 6.5 - 7.5 | Optimal pH for the reaction of aminooxy with aldehydes/ketones. |
| Final Cleavage from Resin Time | 1.5 - 4 hours | Dependent on the peptide sequence and resin type. |
Experimental Protocols
Two primary strategies for incorporating this compound in solid-phase synthesis are detailed below:
Strategy A: Immobilization of the linker onto the solid support followed by peptide elongation.
Strategy B: Coupling of the linker to a pre-synthesized peptide on the solid support.
Protocol 3.1: Strategy A - Immobilization of the Linker on an Amino-Functionalized Resin
This protocol describes the deprotection of the t-butyl ester and subsequent coupling of the resulting carboxylic acid to an amino-functionalized resin (e.g., Rink Amide AM resin).
3.1.1. Deprotection of the t-Butyl Ester (in solution)
-
Dissolve this compound in a minimal amount of Dichloromethane (DCM).
-
Add an excess of Trifluoroacetic acid (TFA) to achieve a final concentration of 50-95% TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected linker (t-Boc-Aminooxy-PEG4-acid).
-
Verify deprotection by Mass Spectrometry.
3.1.2. Coupling to Amino-Functionalized Resin
-
Swell the amino-functionalized resin (1 equivalent) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
In a separate vessel, dissolve the deprotected linker (2-5 equivalents) and an activating agent such as HOBt (2-5 equivalents) in DMF.
-
Add a coupling agent such as DIC (2-5 equivalents) to the linker solution and allow it to pre-activate for 5-10 minutes.
-
Drain the DMF from the swollen resin and add the activated linker solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction using a Kaiser (ninhydrin) test on a small sample of resin beads. A negative test (beads remain colorless) indicates complete coupling.[8]
-
Once the reaction is complete, wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Protocol 3.2: Strategy B - Coupling to a Resin-Bound Peptide
This protocol outlines the coupling of the linker to a peptide that has already been synthesized on a solid support.
3.2.1. Coupling via the Carboxylic Acid Terminus
-
Perform the deprotection of the t-butyl ester of the linker in solution as described in Protocol 3.1.1 .
-
Ensure the peptide on the resin has a free N-terminal amine by performing a standard Fmoc-deprotection step (e.g., 20% piperidine (B6355638) in DMF).
-
Couple the deprotected linker (t-Boc-Aminooxy-PEG4-acid) to the N-terminus of the resin-bound peptide using the coupling procedure described in Protocol 3.1.2 (steps 2-8) .
3.2.2. Coupling via the Aminooxy Terminus
-
Ensure the peptide on the resin has been modified to contain an aldehyde or ketone functionality.
-
Swell the peptide-resin in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).[2]
-
Deprotect the t-Boc group of the linker by treating the peptide-resin with 20-50% TFA in DCM for 30 minutes.[6]
-
Wash the resin thoroughly with DCM and then with the reaction buffer.
-
Dissolve the deprotected linker (Aminooxy-PEG4-t-butyl ester) in the reaction buffer and add it to the resin.
-
Agitate the mixture at room temperature for 2-4 hours to form the oxime bond.[2]
-
Wash the resin sequentially with the reaction buffer, water, DMF, DCM, and Methanol.
-
Dry the resin under vacuum.
Protocol 3.3: Final Cleavage and Deprotection
This protocol is for the cleavage of the modified peptide from the resin and the simultaneous removal of the t-butyl ester (if present) and other acid-labile side-chain protecting groups.
-
Wash the dried peptide-resin with DCM.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Suspend the resin in the cleavage cocktail (approximately 10 mL per gram of resin).[7]
-
Stir the mixture at room temperature for 1.5-2 hours.[9]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Protocol 3.4: Purification
The crude peptide can be purified using standard techniques.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[]
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the final product by Mass Spectrometry and HPLC.
Mandatory Visualizations
Caption: General workflow for solid-phase synthesis using the PEG linker.
Caption: Reaction pathways for the bifunctional PEG linker.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. This compound, 1872433-64-1 | BroadPharm [broadpharm.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Purification of Bioconjugates Synthesized with t-Boc-Aminooxy-PEG4-t-butyl ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of bioconjugates is a cornerstone of modern drug development, enabling the targeted delivery of therapeutic agents and the creation of sophisticated diagnostic tools. The linker molecule plays a pivotal role in this process, connecting the biological moiety to the payload. The heterobifunctional linker, t-Boc-Aminooxy-PEG4-t-butyl ester, offers a versatile platform for bioconjugation. Its aminooxy group allows for the formation of a stable oxime bond with aldehydes or ketones on a target molecule, while the t-Boc and t-butyl ester protecting groups provide orthogonal handles for subsequent modifications or for modulating the linker's properties.
This application note provides a detailed guide to the purification of bioconjugates synthesized using this linker. It covers the essential steps of deprotection, the purification of the final conjugate, and the analytical characterization of the purified product. The protocols provided are intended as a starting point and may require optimization for specific bioconjugates.
Chemical Structure and Reaction Pathway
The this compound linker possesses two protecting groups: a tert-butoxycarbonyl (t-Boc) group on the aminooxy moiety and a t-butyl ester on the carboxylic acid. Both groups are labile under acidic conditions, typically using trifluoroacetic acid (TFA). The deprotection of the aminooxy group is a prerequisite for the oxime ligation reaction. The t-butyl ester may be removed concurrently or in a separate step, depending on the desired final structure of the bioconjugate.
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the t-Boc and t-butyl ester protecting groups using trifluoroacetic acid (TFA).
Materials:
-
This compound linker
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve the this compound linker in anhydrous DCM in a round-bottom flask.
-
Add TFA to the solution to a final concentration of 20-50% (v/v). The optimal concentration may need to be determined empirically.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Further dry the residue under high vacuum to yield the deprotected linker as a TFA salt.
Protocol 2: Oxime Ligation
This protocol outlines the conjugation of the deprotected aminooxy-linker to an aldehyde- or ketone-containing biomolecule.
Materials:
-
Deprotected Aminooxy-PEG4-carboxylic acid linker (from Protocol 1)
-
Aldehyde- or ketone-functionalized biomolecule (e.g., protein, antibody)
-
Aniline (B41778) (catalyst)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0. The optimal pH for oxime ligation is typically slightly acidic but can be performed at neutral pH with a catalyst.[1][2]
-
DMSO or DMF (for dissolving the linker)
Procedure:
-
Dissolve the deprotected linker in a minimal amount of DMSO or DMF.
-
Add the linker solution to the biomolecule solution in the reaction buffer. A molar excess of the linker (e.g., 5-20 fold) is typically used.
-
Add aniline to a final concentration of 10-100 mM to catalyze the reaction.[3]
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation.
-
Monitor the reaction progress by a suitable analytical method, such as SDS-PAGE, UV-Vis spectroscopy, or LC-MS.
Protocol 3: Purification of the Bioconjugate by Size-Exclusion Chromatography (SEC)
SEC is a common method for removing unreacted linker and other small molecule impurities from the crude bioconjugate mixture.[4]
Materials:
-
Crude bioconjugate solution
-
SEC column (e.g., Superdex 200, Sephacryl S-300)
-
SEC Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
HPLC or FPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the SEC mobile phase.
-
Load the crude bioconjugate solution onto the column. The loading volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the bioconjugate with the SEC mobile phase at a flow rate recommended by the column manufacturer.
-
Monitor the elution profile by UV absorbance at 280 nm (for proteins) and/or a wavelength specific to the payload.
-
Collect fractions corresponding to the high molecular weight peak, which contains the purified bioconjugate.
-
Pool the desired fractions and concentrate if necessary.
Data Presentation
The following tables summarize representative quantitative data for the purification and characterization of a model antibody-drug conjugate (ADC) synthesized using an aminooxy-PEG linker.
Table 1: Summary of Purification Steps and Yields
| Purification Step | Purpose | Typical Recovery (%) | Purity (%) |
| Size-Exclusion Chromatography (SEC) | Removal of unreacted linker and small molecules | > 90 | > 95 |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different drug-to-antibody ratios (DAR) | 70-85 | > 98 |
| Ion-Exchange Chromatography (IEX) | Removal of charged variants and aggregates | 80-95 | > 99 |
Table 2: Characterization of Purified ADC
| Analytical Method | Parameter Measured | Typical Result |
| UV-Vis Spectroscopy | Protein Concentration & Average DAR | Concentration: 1-10 mg/mL; DAR: 3.5-4.5 |
| Size-Exclusion Chromatography (SEC) | Aggregate and Fragment Content | Monomer > 98%, Aggregates < 2% |
| Reverse-Phase HPLC (RP-HPLC) | Purity and Heterogeneity | Main Peak > 95% |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution | Distribution of DAR 0, 2, 4, 6, 8 species |
| Mass Spectrometry (MS) | Molecular Weight Confirmation & DAR | Confirms intact mass and DAR |
Advanced Purification and Characterization Protocols
Protocol 4: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique used to assess the purity and heterogeneity of the bioconjugate.
Materials:
-
Purified bioconjugate
-
RP-HPLC column (e.g., C4, C8, or C18)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with UV detector
Procedure:
-
Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B).
-
Inject the purified bioconjugate sample.
-
Elute the sample using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at 280 nm and/or a payload-specific wavelength.
-
Analyze the chromatogram to determine the percentage of the main peak, representing the pure bioconjugate, and identify any impurities.
Protocol 5: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates bioconjugate species based on their hydrophobicity, which is influenced by the number of conjugated payload molecules. This allows for the determination of the DAR distribution.[5]
Materials:
-
Purified bioconjugate (e.g., an antibody-drug conjugate)
-
HIC column (e.g., Butyl or Phenyl)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the purified bioconjugate sample.
-
Elute the sample using a linear gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B). A typical gradient would be from 0% to 100% B over 30 minutes.[6]
-
Monitor the elution profile at 280 nm.
-
The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing numbers of conjugated payloads (DAR 2, 4, 6, 8, etc.).
-
Calculate the area of each peak to determine the relative abundance of each DAR species. The average DAR can be calculated from the weighted average of the peak areas.[5]
Conclusion
The purification of bioconjugates synthesized with the this compound linker is a multi-step process that requires careful optimization of deprotection, conjugation, and chromatographic separation techniques. The protocols provided in this application note offer a comprehensive framework for achieving high purity and for the detailed characterization of the final bioconjugate. The successful implementation of these methods is critical for ensuring the quality, efficacy, and safety of novel bioconjugate-based therapeutics and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing t-Boc Deprotection of t-Boc-Aminooxy-PEG4-t-butyl ester
Welcome to the technical support center for the selective deprotection of t-Boc-Aminooxy-PEG4-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the selective removal of the t-Boc protecting group while preserving the t-butyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in deprotecting this compound?
A1: The main challenge is the selective removal of the acid-labile t-Boc (tert-butyloxycarbonyl) group from the aminooxy moiety without concurrently cleaving the also acid-sensitive t-butyl ester group. Standard strong acid conditions, such as high concentrations of trifluoroacetic acid (TFA), can lead to the loss of both protecting groups, resulting in a mixture of products and a lower yield of the desired mono-deprotected product.
Q2: What are the most common side products observed during the deprotection of this molecule?
A2: The most common side products include the fully deprotected molecule (aminooxy-PEG4-carboxylic acid), unreacted starting material, and byproducts resulting from the reaction of the generated tert-butyl cation with nucleophilic species present in the reaction mixture.[1]
Q3: What are scavengers, and are they necessary for this specific deprotection?
A3: Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation generated upon cleavage of the t-Boc group.[1] This prevents side reactions such as the alkylation of the desired product or other nucleophiles. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), and water. While their use is highly recommended in peptide synthesis to protect sensitive residues, for this specific molecule, their necessity depends on the reaction conditions and the scale of the reaction. For milder deprotection conditions, they may not be strictly required, but their inclusion can help to ensure a cleaner reaction profile.
Q4: Can I use standard TFA/DCM conditions for this deprotection?
A4: While TFA in dichloromethane (B109758) (DCM) is a common reagent for t-Boc deprotection, using it for this substrate is risky due to the comparable lability of the t-butyl ester.[2] If this method is attempted, very mild and carefully controlled conditions (low TFA concentration, low temperature, and short reaction time) would be necessary, with the understanding that some loss of the t-butyl ester is likely. It is generally recommended to use milder and more selective methods for this particular transformation.
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is particularly useful as it can distinguish between the starting material, the desired product, and the fully deprotected byproduct based on their different molecular weights.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Mono-Deprotected Product
| Potential Cause | Recommended Solution |
| Incomplete Deprotection: Reaction conditions (acid concentration, time, temperature) are insufficient to cleave the t-Boc group. | - Increase the reaction time and continue to monitor by LC-MS until the starting material is consumed. - For HCl/dioxane, ensure the reagent is fresh and the concentration is accurate. - A slight increase in temperature (e.g., from 0°C to room temperature) can be considered, but with caution to avoid t-butyl ester cleavage. |
| Cleavage of Both Protecting Groups: The reaction conditions are too harsh, leading to the removal of both the t-Boc and the t-butyl ester. | - Switch to a milder deprotection method, such as 4M HCl in dioxane, which has been shown to offer better selectivity.[1][3] - Reduce the reaction temperature (e.g., perform the reaction at 0°C). - Decrease the reaction time, carefully monitoring for the disappearance of the starting material and the appearance of the desired product. |
| Poor Solubility of Starting Material: The substrate is not fully dissolved in the reaction solvent, leading to an inefficient reaction. | - Ensure the starting material is completely dissolved before initiating the deprotection. - Consider using a co-solvent to improve solubility, ensuring it is compatible with the reaction conditions. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Side Reactions with tert-butyl Cation: The generated tert-butyl cation reacts with the solvent or the product. | - Add a scavenger, such as triisopropylsilane (TIS) or water (typically 2.5-5% v/v), to the reaction mixture to trap the tert-butyl cation.[1] |
| Degradation of the Product: The product may be unstable under the reaction or work-up conditions. | - Ensure the work-up is performed promptly after the reaction is complete. - Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the work-up to neutralize the acid and prevent further acid-catalyzed degradation. |
Experimental Protocols
Protocol 1: Selective t-Boc Deprotection using 4M HCl in Dioxane
This protocol is recommended for achieving high selectivity in removing the t-Boc group while preserving the t-butyl ester.[1][3][4]
-
Dissolution: Dissolve this compound in anhydrous 1,4-dioxane (B91453) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add 4M HCl in 1,4-dioxane (typically 4-10 equivalents) to the solution dropwise while stirring.
-
Reaction: Stir the reaction at 0°C to room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS. For many substrates, the reaction is complete within 30 minutes at room temperature.[1]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Alternatively, for neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Protocol 2: Mild t-Boc Deprotection using Oxalyl Chloride in Methanol
This is an alternative mild method that can be effective for substrates with acid-sensitive groups.[5][6]
-
Dissolution: Dissolve this compound (1 equivalent) in methanol.
-
Reagent Addition: Add oxalyl chloride (3 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure to obtain the deprotected product, typically as the hydrochloride salt.
Data Presentation
Table 1: Comparison of Deprotection Conditions for Selective t-Boc Removal in the Presence of t-Butyl Esters
| Reagent/Conditions | Solvent | Temperature | Time | Selectivity (t-Boc vs. t-butyl ester) | Typical Yield | Reference(s) |
| 4M HCl | 1,4-Dioxane | Room Temp. | 30 min | High | >90% | [1][3][4] |
| TFA (1-20%) | Dichloromethane (DCM) | 0°C - Room Temp. | Variable | Moderate to Low | Variable | [6] |
| Oxalyl Chloride (3 eq.) | Methanol | Room Temp. | 1-4 h | High | Up to 90% | [5][6] |
| Conc. H₂SO₄ (1.5-3 eq.) | t-Butyl Acetate | Not specified | 2-16 h | High | 70-100% | [7] |
| MeSO₃H (1.5-3 eq.) | tBuOAc:CH₂Cl₂ (4:1) | Not specified | 2-16 h | High | 70-100% | [7] |
Note: Yields are highly substrate-dependent and the provided values are based on literature for analogous compounds.
Visualizations
Experimental Workflow for Selective t-Boc Deprotection
Caption: Workflow for selective t-Boc deprotection.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting low yield in oxime ligation with t-Boc-Aminooxy-PEG4-t-butyl ester
Technical Support Center: Oxime Ligation Troubleshooting
Welcome to the technical support center for troubleshooting oxime ligation reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges, such as low yield, with oxime ligation, particularly when using reagents like t-Boc-Aminooxy-PEG4-t-butyl ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during oxime ligation in a direct question-and-answer format.
Q1: My oxime ligation yield is very low. What are the most common causes?
A1: Low yield in oxime ligation is a frequent issue that can typically be traced back to a few critical reaction parameters. The most common culprits are:
-
Suboptimal pH: The pH of the reaction is arguably the most critical factor. The optimal pH depends on whether a catalyst is used.[1]
-
Inefficient or Absent Catalyst: At neutral pH, the reaction is often extremely slow. A nucleophilic catalyst is crucial for achieving a reasonable reaction rate and yield.[1][2][3]
-
Low Reactant Concentration: The kinetics of the ligation are concentration-dependent. If the reactants are too dilute, the reaction will be slow and may not go to completion.[1]
-
Reagent Instability or Impurity: The aminooxy group is highly reactive and can degrade. Solvents and other reagents may contain impurities (like acetone) that consume the aminooxy starting material.[1]
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Steric Hindrance: Ketones react more slowly than aldehydes due to greater steric hindrance.[1][2] If your substrate is a sterically hindered ketone, the reaction will be inherently slower.
Q2: How do I optimize the reaction pH?
A2: The optimal pH is determined by your use of a catalyst.
-
Uncatalyzed Reactions: For reactions without a catalyst, a slightly acidic pH in the range of 4-5 is generally optimal.[1][4]
-
Catalyzed Reactions: With a nucleophilic catalyst like aniline (B41778) or its derivatives, the reaction can be performed efficiently at or near neutral pH (pH 6.5-7.5).[1][4][5] This is often necessary when working with sensitive biomolecules that are not stable in acidic conditions.[3][6]
A general recommendation is to prepare your buffer and verify its pH before adding your sensitive reagents.
Q3: I am not using a catalyst. Is it necessary and which one should I choose?
A3: Yes, a catalyst is highly recommended, especially if you need the reaction to proceed at a neutral pH or with a ketone substrate.[2][7] Aniline is the classic catalyst for oxime ligation.[7] However, more efficient catalysts have been developed.
| Catalyst Type | Recommended Concentration | pH Range | Key Advantages & Considerations |
| Aniline | 10-100 mM | 4.5 - 7.3 | The classical catalyst; can significantly increase rates.[2][7] |
| m-Phenylenediamine (mPDA) | 50-100 mM | ~7.0 | Reported to be up to 15 times more efficient than aniline.[2] Good solubility.[7] |
| p-Phenylenediamine (B122844) (pPDA) | 2-10 mM | 4.0 - 7.0 | Highly effective at neutral pH, even at low concentrations.[3] Can be prone to oxidation.[8] |
p-Phenylenediamine has been shown to be a highly effective catalyst at neutral pH, providing a 120-fold faster rate of protein PEGylation compared to uncatalyzed reactions and a 19-fold faster rate than aniline-catalyzed reactions.[3]
Q4: My this compound reagent may be old. How can I check its quality and how should it be stored?
A4: The quality of your aminooxy reagent is critical. The t-Boc protecting group can be sensitive to acid, and the entire molecule can be subject to hydrolysis or degradation.
-
Quality Check: The most reliable way to check the reagent's quality is through analytical techniques like NMR or LC-MS to confirm its structure and purity.
-
Storage: These reagents should be stored in a dry, dark environment at low temperatures, typically -20°C for long-term storage (months to years) and 0-4°C for short-term use (days to weeks).[9] It's crucial to protect them from moisture and light to prevent degradation.[10]
-
Handling: When preparing for your reaction, use anhydrous solvents like DMF or DMSO to avoid premature hydrolysis.[10]
Q5: I see a lot of starting material left even after a long reaction time. What can I do?
A5: This indicates a slow reaction rate. Based on the principles discussed, here is a logical troubleshooting workflow:
Q6: My reaction seems to work, but I'm having trouble purifying my PEGylated product. What are the best practices?
A6: Purifying PEGylated molecules can be challenging due to their heterogeneity and physical properties.[][12]
-
Size Exclusion Chromatography (SEC): This is one of the most common first steps, as it efficiently separates molecules based on their hydrodynamic radius.[][13] It is effective at removing unreacted PEG and other small molecules.[]
-
Ion Exchange Chromatography (IEX): This technique is highly effective for separating proteins and can also be used for PEGylated products. The PEG chains can shield surface charges, altering the molecule's binding properties, which can be exploited to separate species with different degrees of PEGylation or even positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary technique to IEX for proteins that are difficult to purify by other means.[]
The purification process often requires multiple steps to isolate the desired product from unreacted starting materials and by-products.[13]
Experimental Protocols
General Protocol for Aniline-Catalyzed Oxime Ligation
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
Dissolve your aldehyde or ketone-containing molecule in an appropriate reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).
-
Dissolve the this compound in the same buffer. A slight excess (e.g., 1.5 to 3 equivalents) of the aminooxy reagent is often used.[8]
-
Prepare a stock solution of the catalyst (e.g., 0.5 M p-phenylenediamine in 0.3 M phosphate buffer, pH 7.0).[8] Phenylenediamine solutions are sensitive to light and air and should be freshly prepared or stored frozen and protected from light.[8]
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of your aldehyde/ketone substrate with the aminooxy-PEG solution.
-
Initiate the reaction by adding the catalyst stock solution to achieve the desired final concentration (e.g., 10-50 mM).
-
Allow the reaction to proceed at room temperature or 4-6°C, depending on the stability of your molecules.[13]
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by LC-MS to observe the consumption of starting materials and the formation of the desired product. Alternatively, TLC can be used if the components are UV-active and show good separation.
-
-
Work-up and Purification:
-
Once the reaction is complete, the desired PEGylated product can be purified from the reaction mixture using chromatographic techniques such as SEC or IEX, as described in Q6.[][14]
-
Reaction Mechanism Visualization
The following diagram illustrates the accepted mechanism for aniline-catalyzed oxime ligation. The aniline catalyst forms a more reactive Schiff base intermediate with the carbonyl compound, which then rapidly reacts with the aminooxy nucleophile.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 5. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. t-Boc-aminooxy-PEG4-amine | CAS 1235514-18-7 | AxisPharm [axispharm.com]
- 12. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
preventing hydrolysis of t-Boc-Aminooxy-PEG4-t-butyl ester during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of t-Boc-Aminooxy-PEG4-t-butyl ester during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main points of instability?
A1: this compound is a bifunctional linker molecule commonly used in bioconjugation and drug delivery research. It contains two primary protecting groups: a tert-butyloxycarbonyl (Boc) group protecting an aminooxy functionality and a tert-butyl (t-butyl) ester at the other end of a polyethylene (B3416737) glycol (PEG4) spacer. Both the Boc group and the t-butyl ester are susceptible to hydrolysis under acidic conditions.[1][2][3] The ester bond can also be susceptible to hydrolysis, influenced by factors such as pH and temperature.
Q2: What are the primary products of hydrolysis?
A2: Hydrolysis of the t-butyl ester yields a carboxylic acid and tert-butanol. Acid-catalyzed cleavage of the Boc group results in the deprotected aminooxy group, carbon dioxide, and isobutylene.[1][4] Simultaneous hydrolysis of both groups would result in the formation of Aminooxy-PEG4-carboxylic acid.
Q3: Under what conditions is this compound most stable?
A3: The compound is most stable under neutral to basic pH conditions.[1][2] Both the t-Boc and t-butyl ester protecting groups are known to be stable towards most nucleophiles and bases.[2] To ensure maximum stability, storage should be in a dry, inert atmosphere at low temperatures.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen. It is also advisable to store the product with a desiccant to minimize exposure to moisture.
Q5: How can I detect if my sample of this compound has undergone hydrolysis?
A5: Hydrolysis can be detected using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). In ¹H NMR, the appearance of a broad signal corresponding to a carboxylic acid proton and the disappearance or reduction in the intensity of the singlet corresponding to the nine equivalent protons of the t-butyl group (around 1.5 ppm) can indicate ester hydrolysis.[5] HPLC analysis would show the appearance of new peaks corresponding to the more polar hydrolysis products, with shorter retention times than the parent compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of activity or poor yield in conjugation reactions. | Hydrolysis of the t-butyl ester to the less reactive carboxylic acid, or premature deprotection of the Boc-aminooxy group. | Verify the integrity of the compound before use via HPLC or NMR analysis. Ensure that all solvents and reagents used in the reaction are anhydrous and free of acidic contaminants. |
| Appearance of unexpected spots on TLC or peaks in HPLC analysis of the stored compound. | Degradation of the compound due to improper storage. | Review storage conditions. Ensure the compound is stored at -20°C under a dry, inert atmosphere and protected from light. Aliquoting the compound into smaller, single-use vials upon receipt can prevent repeated freeze-thaw cycles and exposure to atmospheric moisture. |
| Inconsistent experimental results between different batches or over time. | Gradual hydrolysis of the compound during storage. | Implement a routine quality control check for the compound using HPLC or NMR, especially for older batches. Store the compound in smaller, sealed aliquots to maintain its integrity over time. |
| pH of the reaction mixture becomes acidic. | Accidental introduction of acidic contaminants or use of acidic buffers. | The t-Boc and t-butyl ester groups are acid-labile.[1][3] Use neutral or slightly basic buffers (pH 7-8.5) for reactions. Ensure all glassware is properly cleaned and free of acidic residues. |
Hydrolysis Pathway and Prevention Workflow
The following diagram illustrates the acid-catalyzed hydrolysis pathway of this compound.
Caption: Acid-catalyzed hydrolysis pathway of the target molecule.
The workflow below outlines the recommended procedure for handling and using the compound to minimize hydrolysis.
Caption: Recommended workflow for handling the compound.
Quantitative Data on Stability
| Condition | Temperature (°C) | Relative Humidity (%) | Estimated Half-life (t½) |
| Recommended Storage | -20 | < 20 | > 1 year |
| Refrigerated | 4 | 50 | Months |
| Room Temperature | 25 | 50 | Weeks to Months |
| Room Temperature, Humid | 25 | > 80 | Days to Weeks |
| Acidic (pH 5) | 25 | N/A (in solution) | Hours to Days |
| Neutral (pH 7) | 25 | N/A (in solution) | Months |
| Basic (pH 8.5) | 25 | N/A (in solution) | > Months |
Experimental Protocols
Protocol 1: NMR Spectroscopy for Detection of Hydrolysis
Objective: To qualitatively assess the presence of hydrolysis products in a sample of this compound using ¹H NMR spectroscopy.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Analysis:
-
Examine the spectrum for the characteristic singlet of the nine t-butyl protons of the ester group at approximately δ 1.45 ppm.
-
Examine the spectrum for the characteristic singlet of the nine t-butyl protons of the Boc group at approximately δ 1.43 ppm.
-
The presence of a broad singlet in the downfield region (typically δ 10-12 ppm) may indicate the formation of a carboxylic acid due to ester hydrolysis.
-
A decrease in the integration value of the t-butyl signals relative to other stable protons in the molecule (e.g., PEG backbone protons) compared to a reference spectrum of the pure compound indicates the extent of hydrolysis.[5]
-
Protocol 2: HPLC Method for Quantifying Hydrolysis
Objective: To develop a stability-indicating HPLC method to separate and quantify this compound from its potential hydrolysis products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Prepare standards of known concentrations and samples for analysis by diluting the stock solution.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a sample of the pure, unhydrolyzed compound to determine its retention time.
-
Analyze samples that have been subjected to storage or stress conditions.
-
Hydrolysis products, being more polar, will typically have shorter retention times than the parent compound.
-
The percentage of the intact compound and its degradation products can be calculated from the peak areas in the chromatogram. This method can be validated according to ICH guidelines for stability-indicating assays.[6][7][8]
-
References
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. web.vscht.cz [web.vscht.cz]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. japsonline.com [japsonline.com]
how to remove unreacted t-Boc-Aminooxy-PEG4-t-butyl ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted t-Boc-Aminooxy-PEG4-t-butyl ester from experimental reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during purification?
A1: Understanding the chemical properties of this compound is crucial for selecting an appropriate purification method. It is a relatively polar molecule due to the PEG4 linker and is soluble in a range of organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). The presence of the acid-labile t-Boc (tert-butyloxycarbonyl) and t-butyl ester protecting groups is a key feature. These groups can be selectively removed under acidic conditions to alter the molecule's polarity and charge, a property that can be exploited for purification.
Q2: What are the most common methods for removing unreacted this compound?
A2: The most common methods for removing unreacted PEG linkers, including this compound, are based on chromatography. These include:
-
Flash Column Chromatography: Effective for separating compounds with different polarities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique ideal for separating complex mixtures based on hydrophobicity.[][2][3]
-
Size Exclusion Chromatography (SEC): Useful for separating molecules based on their size, particularly when the product is significantly larger than the PEG linker.[][4]
Other techniques that can be employed, depending on the nature of the desired product, include:
-
Liquid-Liquid Extraction: Exploits differences in solubility between the unreacted linker and the product in immiscible solvents.
-
Solid-Phase Extraction (SPE): A cartridge-based method for rapid sample cleanup and separation.[5][6]
-
Selective Deprotection and Extraction: Involves chemically modifying the unreacted linker to drastically change its properties for easy separation.
Q3: How do I choose the best purification method for my specific experiment?
A3: The choice of purification method depends heavily on the properties of your desired product. Consider the following:
-
Polarity of your product: If your product has a significantly different polarity from the unreacted linker, flash column chromatography is a good starting point.
-
Size of your product: If your product is a large molecule like a protein or a nanoparticle, SEC can be very effective at removing the smaller, unreacted linker.[][4]
-
Acid stability of your product: If your product is stable in acidic conditions, you can selectively deprotect the t-Boc or t-butyl ester on the unreacted linker to change its polarity and facilitate separation by extraction or ion-exchange chromatography.
-
Solubility of your product: Differences in solubility can be exploited using liquid-liquid extraction.
Troubleshooting Guides
Issue 1: My product and the unreacted linker co-elute during flash column chromatography.
-
Possible Cause: The polarity of your product and the unreacted linker are too similar for effective separation with the chosen solvent system.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different solvent gradients. A shallower gradient may improve resolution. Try adding a small amount of a third solvent to modify the selectivity of the separation. For polar compounds like PEG derivatives, solvent systems like chloroform/methanol (B129727) or DCM/methanol can be effective.
-
Consider an Alternative Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
-
Employ an Orthogonal Separation Technique: If co-elution persists, switch to a separation technique based on a different principle, such as reversed-phase chromatography or size exclusion chromatography.
-
Issue 2: I am losing my product during aqueous workup/extraction.
-
Possible Cause: Your product may have some water solubility, especially if it is also PEGylated.
-
Troubleshooting Steps:
-
Back-Extraction: After the initial aqueous extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride solution (brine). This can help to "salt out" dissolved organic compounds from the aqueous phase and reduce the amount of dissolved water in the organic layer.
-
Minimize Aqueous Contact: If possible, modify your workup to minimize contact with aqueous solutions.
-
Issue 3: I am not sure if the unreacted linker has been successfully removed.
-
Possible Cause: The analytical technique used is not sensitive enough or is not suitable for detecting the PEG linker.
-
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC): Use a suitable staining method to visualize the PEG linker on a TLC plate. A p-anisaldehyde stain, for example, can be effective for visualizing PEG compounds.
-
High-Performance Liquid Chromatography (HPLC): Analyze a small sample of your purified product by HPLC. If you have a standard of the unreacted linker, you can compare retention times.
-
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive technique that can detect the presence of the unreacted linker by its characteristic molecular weight.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the separation of a moderately polar small molecule product from the more polar unreacted this compound.
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., DCM or methanol). Adsorb the dissolved mixture onto a small amount of silica gel by adding the silica and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable slurry solvent (e.g., hexane (B92381) or a low-polarity mixture of hexane and ethyl acetate).
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). A typical gradient for separating PEGylated compounds could be from 0% to 20% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing your desired product and those containing the unreacted linker.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Methanol in Dichloromethane (0-20%) |
| Detection | TLC with p-anisaldehyde stain |
Protocol 2: Selective Deprotection and Acid-Base Extraction
This protocol is applicable when the desired product is stable to mild acidic conditions and does not contain acidic or basic functional groups that would interfere with the extraction.
Methodology:
-
Selective Deprotection:
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Add a mild acidic solution, such as 10-20% trifluoroacetic acid (TFA) in DCM, and stir at room temperature for 1-2 hours. This will selectively cleave the t-butyl ester of the unreacted linker to form a carboxylic acid.
-
-
Reaction Quenching: Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add water and an immiscible organic solvent (e.g., ethyl acetate).
-
The deprotected linker, now a carboxylate salt, will preferentially partition into the aqueous phase.
-
Your neutral product should remain in the organic phase.
-
Separate the layers.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain your purified product.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for purification via selective deprotection and extraction.
References
- 2. Chromatographic separation and mass spectrometric identification of positional isomers of polyethylene glycol-modified growth hormone-releasing factor (1-29) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of positional isomers of mono-poly(ethylene glycol)-modified octreotides by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Selective Deprotection in PEG Linker Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective deprotection of tert-butyloxycarbonyl (t-Boc) protected amines versus tert-butyl (t-Bu) esters in the context of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in selectively deprotecting t-Boc and t-butyl esters?
Both t-Boc and t-butyl esters are acid-labile protecting groups.[1][2][3] They are both cleaved under strong acidic conditions, such as with neat trifluoroacetic acid (TFA), which can lead to the removal of both groups when only one is desired. The challenge lies in finding reaction conditions that are mild enough to differentiate between the two, exploiting the subtle differences in their reactivity towards acids.
Q2: Which group is generally more sensitive to acid, t-Boc or t-butyl ester?
The N-t-Boc group is generally more susceptible to acid-catalyzed cleavage than the t-butyl ester. This is because the carbamate (B1207046) group of the t-Boc is more readily protonated, initiating the deprotection cascade. This difference in reactivity is the basis for most selective deprotection strategies.
Q3: Can I achieve selective deprotection of a t-butyl ester in the presence of a t-Boc group?
Yes, while less common, selective deprotection of t-butyl esters in the presence of t-Boc groups is possible.[4][5] This typically involves using Lewis acids rather than Brønsted acids. These methods reverse the usual selectivity seen under acidic conditions.[4][5]
Q4: How does the presence of a PEG linker affect the deprotection reactions?
The PEG linker can influence the reaction in several ways:
-
Solubility: The choice of solvent is crucial to ensure that the PEGylated substrate remains in solution for the reaction to proceed efficiently.
-
Steric Hindrance: The bulky PEG chain might sterically hinder the protecting group, potentially requiring longer reaction times or stronger reagents.
-
Chelation: The ether oxygens of the PEG backbone can chelate metal ions (e.g., Lewis acids), which could either enhance or inhibit the reaction depending on the mechanism. Careful optimization of reaction conditions is therefore essential.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete t-Boc Deprotection | 1. Insufficient acid strength or concentration.2. Short reaction time.3. Low reaction temperature.4. Steric hindrance from the PEG linker. | 1. Increase the concentration of the acid or switch to a slightly stronger acid (e.g., from 2M HCl in dioxane to 4M HCl in dioxane).2. Increase the reaction time and monitor by TLC or LC-MS.3. Gradually increase the reaction temperature, monitoring for side product formation.4. Consider a less sterically hindered deprotection method. |
| Loss of t-Butyl Ester During t-Boc Deprotection | 1. Acid is too strong.2. Reaction time is too long.3. Reaction temperature is too high. | 1. Switch to a milder acid (e.g., use methanesulfonic acid in tBuOAc instead of HCl in dioxane).2. Carefully monitor the reaction and stop it as soon as the starting material is consumed.3. Perform the reaction at a lower temperature (e.g., 0 °C). |
| Incomplete t-Butyl Ester Deprotection | 1. Inefficient generation of the active Lewis acid complex.2. Insufficient equivalents of the Lewis acid.3. Water contamination in the reaction. | 1. Ensure anhydrous conditions. For the CeCl₃·7H₂O-NaI system, pre-refluxing the reagents is crucial to form the active complex.[4]2. Increase the equivalents of the Lewis acid.3. Use anhydrous solvents and reagents. |
| Loss of t-Boc Group During t-Butyl Ester Deprotection | 1. The Lewis acid is too harsh.2. Brønsted acidity from hydrolysis of the Lewis acid. | 1. Screen different Lewis acids (e.g., ZnBr₂ may be milder than CeCl₃-based systems for certain substrates).[6]2. Ensure strictly anhydrous conditions to prevent the formation of HCl from the reaction of the Lewis acid with water. |
| Poor Solubility of PEGylated Substrate | The chosen solvent is not appropriate for the PEG linker. | Screen a range of solvents. Dichloromethane (DCM), dioxane, and mixtures including tert-butyl acetate (B1210297) (tBuOAc) are often good starting points. For more polar PEGylated compounds, acetonitrile (B52724) (ACN) or even co-solvents might be necessary. |
Experimental Protocols
Protocol 1: Selective Deprotection of t-Boc in the Presence of t-Butyl Ester
This protocol is based on the use of hydrogen chloride in dioxane.[7]
Materials:
-
N-t-Boc, C-t-butyl ester protected PEGylated amino acid
-
Anhydrous dioxane
-
4M HCl in dioxane
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-t-Boc, C-t-butyl ester protected PEGylated amino acid in a minimal amount of anhydrous dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add 4M HCl in dioxane (typically 5-10 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 2 hours.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add anhydrous diethyl ether to precipitate the hydrochloride salt of the amine.
-
Filter the precipitate and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the salt in water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Quantitative Data for Selective t-Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4M HCl | Dioxane | Room Temp | 30 min | >95 | [7] |
| H₂SO₄ (1.5-3.0 equiv) | tBuOAc | 25 | 2-16 h | 70-100 | [8] |
| MeSO₃H (1.5-3.0 equiv) | tBuOAc:CH₂Cl₂ (4:1) | 25 | 2-16 h | 70-100 | [8] |
| Oxalyl Chloride (3 equiv) | Methanol | Room Temp | 1-4 h | up to 90 | [9][10] |
Protocol 2: Selective Deprotection of t-Butyl Ester in the Presence of t-Boc
This protocol utilizes a cerium(III) chloride and sodium iodide system.[4][5]
Materials:
-
N-t-Boc, C-t-butyl ester protected PEGylated amino acid
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium iodide (NaI)
-
Anhydrous acetonitrile (ACN)
-
10% aqueous sodium thiosulfate (B1220275) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add CeCl₃·7H₂O (1.5 equivalents) and NaI (1.3 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous acetonitrile and reflux the mixture for 24 hours. This step is crucial for the formation of the active cerium complex.[4]
-
Cool the mixture to room temperature and add the N-t-Boc, C-t-butyl ester protected PEGylated amino acid (1 equivalent).
-
Reflux the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench by adding a 10% aqueous solution of sodium thiosulfate.
-
Add a saturated solution of sodium bicarbonate to neutralize any acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting carboxylic acid by column chromatography if necessary.
Quantitative Data for Selective t-Butyl Ester Deprotection
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CeCl₃·7H₂O (1.5 eq), NaI (1.3 eq) | Acetonitrile | Reflux | Varies | Good | [4][5] |
| ZnBr₂ | Dichloromethane | Varies | Varies | Good | [6] |
Visual Guides
Caption: Workflow for selective deprotection of t-Boc vs. t-butyl ester.
Caption: Troubleshooting logic for selective deprotection issues.
References
- 1. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxime Ligation with Aminooxy PEGs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for oxime bond formation with aminooxy PEGs.
Troubleshooting Guide
Low yield or incomplete reaction is a common issue in oxime ligation. This guide addresses the most frequent causes and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH | For uncatalyzed reactions, the optimal pH is typically between 4.0 and 5.0[1][2]. If the reaction must be performed at a neutral pH (6.5-7.5), the rate will be significantly slower[2][3]. In such cases, the use of a nucleophilic catalyst is highly recommended[2]. |
| Inefficient or Absent Catalyst | At neutral pH, the reaction is often very slow without a catalyst[2][4][5]. Aniline (B41778) and its derivatives, such as p-phenylenediamine (B122844), are effective nucleophilic catalysts that can significantly accelerate the reaction rate at or near neutral pH[1][4][6]. | |
| Inactive Reagents | The aminooxy group can degrade over time. Ensure the freshness and purity of the aminooxy PEG and the carbonyl-containing molecule[3]. | |
| Low Reactant Concentration | The kinetics of oxime ligation are concentration-dependent. If the reactants are too dilute, the reaction rate will be slow, leading to incomplete conversion[2]. | |
| Reaction Works but is Very Slow | Steric Hindrance | Aldehydes are generally more reactive than ketones due to less steric hindrance[2][7]. If using a sterically hindered ketone, increase the reaction time or consider using a catalyst to improve the rate. |
| Reaction Temperature | For sensitive biomolecules, reactions can be performed at 4°C, but this will require a longer incubation time (e.g., 12-24 hours)[3]. | |
| Non-Specific Binding or Side Reactions | Hydrophobic Interactions | The inclusion of a non-ionic detergent, such as Tween-20 at a concentration of 0.05%, in the reaction and purification buffers can help to minimize non-specific binding[3]. |
| Impure Solvents or Reagents | Trace impurities in solvents, such as acetone, can react with the aminooxy group. It is recommended to use high-grade, pure solvents to avoid side reactions[2][8]. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation with aminooxy PEGs?
The optimal pH for oxime bond formation is dependent on whether a catalyst is used:
-
Uncatalyzed Reactions: A slightly acidic pH of around 4.5 is generally most effective[1][2][4].
-
Catalyzed Reactions: With a nucleophilic catalyst like aniline or its derivatives, the reaction can proceed efficiently at a neutral pH of 6.5-7.5[1][3][9].
Q2: Why is the reaction pH so critical for oxime bond formation?
The reaction mechanism involves a rate-determining acid-catalyzed dehydration step. At a low pH, the dehydration of the hemiaminal intermediate is accelerated. However, if the pH is too low, the aminooxy nucleophile can be protonated, rendering it unreactive. Therefore, the optimal pH is a balance between these two effects[5].
Q3: Can I perform the oxime ligation at neutral pH without a catalyst?
While the reaction can proceed at a neutral pH without a catalyst, the rate is typically very slow[4][5]. For practical applications, especially with biomolecules that are sensitive to acidic conditions, using a catalyst at neutral pH is highly recommended to achieve a reasonable reaction rate and yield[1][4].
Q4: What are the best catalysts for oxime ligation at neutral pH?
Aniline is a commonly used catalyst. More recently, substituted anilines, such as p-phenylenediamine, have been shown to be even more effective catalysts at neutral pH, providing significantly faster reaction rates compared to aniline[1][10].
Q5: How does the stability of the oxime bond compare to other linkages?
The oxime bond is significantly more stable than other imine-based linkages, such as hydrazones, particularly at physiological pH[3][9].
Impact of pH on Reaction Rate
The rate of oxime bond formation is highly dependent on the pH of the reaction medium. The following table summarizes the general trends observed.
| pH Range | Uncatalyzed Reaction Rate | Catalyzed Reaction Rate (with Aniline Derivatives) | Comments |
| < 4.0 | Decreasing | Moderate | Excessive protonation of the aminooxy group reduces its nucleophilicity[5]. |
| 4.0 - 5.0 | Optimal | High | This range provides a good balance for the acid-catalyzed dehydration step without significantly protonating the nucleophile[1][5]. |
| 5.0 - 6.5 | Slowing | Very High | Catalysts are particularly effective in this range. |
| 6.5 - 7.5 | Very Slow | High | This is the ideal range for conjugating pH-sensitive biomolecules, and a catalyst is crucial for efficient reaction[1][3][9]. |
| > 7.5 | Extremely Slow | Decreasing | The rate of the acid-catalyzed dehydration step becomes very slow. |
General Experimental Protocol for Oxime Ligation
This protocol provides a general guideline for the conjugation of an aminooxy PEG to an aldehyde- or ketone-containing protein.
Materials:
-
Aminooxy-PEG
-
Aldehyde- or ketone-containing protein
-
Reaction Buffer: 0.1 M Phosphate buffer, pH adjusted to the desired value (e.g., 4.5 for uncatalyzed, 7.0 for catalyzed)
-
Catalyst (optional): Aniline or p-phenylenediamine stock solution
-
Quenching reagent (optional): A small molecule with an aminooxy or hydrazide group
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the aminooxy PEG in the reaction buffer to create a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add the aminooxy PEG stock solution to the protein solution. A molar excess of the PEG reagent is typically used.
-
If using a catalyst, add it to the reaction mixture.
-
Incubate the reaction mixture for 2-4 hours at room temperature or for 12-24 hours at 4°C with gentle stirring[3].
-
-
Reaction Quenching (Optional):
-
To consume any unreacted aldehyde or ketone groups on the protein, a small molecule containing an aminooxy or hydrazide group can be added in slight molar excess.
-
Incubate for an additional 30-60 minutes[3].
-
-
Purification:
-
Remove unreacted aminooxy PEG and other small molecules by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer[3].
-
-
Analysis:
-
Analyze the conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
Visualizing the Workflow
The following diagrams illustrate key concepts in oxime ligation.
Caption: A typical experimental workflow for oxime ligation.
Caption: Decision logic for selecting the optimal reaction pH.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. broadpharm.com [broadpharm.com]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
avoiding aggregation of antibody-drug conjugates during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and prevent the aggregation of antibody-drug conjugates (ADCs) during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation during synthesis?
A1: ADC aggregation is a multifaceted issue primarily driven by an increase in the molecule's hydrophobicity and a decrease in its stability following conjugation. Key contributing factors include:
-
Payload Hydrophobicity: Many cytotoxic payloads are highly hydrophobic. Attaching them to the antibody surface creates hydrophobic patches that can interact with similar patches on other ADC molecules, leading to self-association and aggregation.[1][][3][4]
-
Conjugation Process Stress: The chemical conditions required for conjugation, such as pH, temperature, and the use of organic co-solvents, can stress the antibody, causing it to partially unfold. This can expose hydrophobic regions that are normally buried within the protein's core, promoting aggregation.[1][3][4]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody generally leads to increased hydrophobicity and a greater propensity for aggregation.[4]
-
Suboptimal Formulation: An inappropriate buffer system, particularly a pH near the antibody's isoelectric point (pI), can minimize the net charge of the ADC, reducing its solubility and promoting aggregation.[1][3] Unfavorable salt concentrations can also contribute to instability.[1]
-
Linker Chemistry: The properties of the linker connecting the payload to the antibody can influence aggregation. Hydrophobic linkers can exacerbate the issue, while hydrophilic linkers can help to mitigate it.[][4][5]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A2: The DAR is a critical parameter influencing ADC stability. Generally, a higher DAR correlates with an increased tendency for aggregation.[4] This is because each conjugated payload, especially if hydrophobic, contributes to the overall hydrophobicity of the ADC molecule. While a high DAR can be desirable for delivering a greater therapeutic dose, it often comes at the cost of reduced stability and faster clearance from the body due to aggregation.[6] Therefore, optimizing the DAR is a crucial balancing act to maximize efficacy while minimizing aggregation and its negative consequences.[4]
Q3: What role do linkers and payloads play in ADC stability and aggregation?
A3: Both the linker and the payload significantly impact the stability and aggregation propensity of ADCs.
-
Payloads: Highly hydrophobic payloads are a primary driver of aggregation.[1][][3][4] By attaching these molecules to the antibody, the resulting ADC becomes more hydrophobic and prone to self-association to minimize the exposure of these hydrophobic regions to the aqueous environment.[1][4]
-
Linkers: The linker's chemical properties are critical for ADC stability.[5][7] Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can help to counteract the hydrophobicity of the payload, thereby improving solubility and reducing aggregation.[][5] The linker must also be stable in circulation to prevent premature release of the payload, which can lead to off-target toxicity.[5][7][]
Q4: What are some common formulation strategies to prevent or minimize ADC aggregation?
A4: Formulation optimization is a key strategy to enhance ADC stability.[] Common approaches include:
-
pH and Buffer Selection: Maintaining the pH of the formulation away from the ADC's isoelectric point is crucial for maximizing solubility.[1][3] Buffers like histidine and citrate (B86180) are often used to control pH.[9]
-
Use of Excipients: Various excipients can be added to the formulation to stabilize the ADC:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 and 80) are used to prevent aggregation at interfaces and protect against mechanical stress.[][9]
-
Sugars and Polyols: Sucrose (B13894) and trehalose (B1683222) can stabilize the ADC during freeze-thaw cycles and long-term storage.[][9]
-
Amino Acids: Arginine and glycine (B1666218) can suppress aggregation by interacting with hydrophobic patches on the protein surface.[3]
-
-
Ionic Strength Adjustment: Modifying the ionic strength of the buffer with salts like NaCl can help to minimize destabilizing electrostatic interactions between ADC molecules.[3]
Troubleshooting Guide: ADC Aggregation During Synthesis
This guide provides a structured approach to troubleshooting common aggregation issues encountered during ADC synthesis.
| Problem | Potential Cause | Recommended Solution & Optimization Strategy |
| High levels of aggregation detected immediately after conjugation reaction. | Hydrophobic nature of the payload and/or linker. | - Consider using a more hydrophilic linker, such as one containing a PEG moiety, to increase the overall solubility of the ADC.[][5]- Evaluate alternative payloads with improved solubility profiles.[][4] |
| Suboptimal conjugation conditions (pH, co-solvent). | - Optimize the pH of the conjugation buffer to ensure it is not near the antibody's isoelectric point.[1][3]- Minimize the concentration of organic co-solvents required to dissolve the linker-payload, or screen for less denaturing co-solvents.[1] | |
| High Drug-to-Antibody Ratio (DAR). | - Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR.[4]- Employ site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR. | |
| Aggregation appears during buffer exchange or purification steps. | Colloidal instability of the ADC in the new buffer. | - Ensure the purification and final formulation buffers have an optimal pH and ionic strength for the specific ADC.[3]- Add stabilizing excipients (e.g., surfactants, sugars, amino acids) to the purification and formulation buffers before introducing the ADC.[][3][9] |
| High ADC concentration. | - If feasible, perform purification and buffer exchange at a lower ADC concentration to reduce the probability of intermolecular interactions.[4] | |
| Increased aggregation observed during storage. | Inadequate long-term formulation stability. | - Conduct a comprehensive formulation screening study to identify the optimal combination of buffer, pH, and stabilizing excipients for long-term storage.[]- Evaluate the impact of storage temperature and consider frozen storage if the ADC is not stable in a liquid formulation. |
| Physical stress (e.g., agitation, freeze-thaw cycles). | - Minimize agitation and handling of the ADC solution.- If freeze-thaw is necessary, include cryoprotectants like sucrose or trehalose in the formulation.[9]- Protect the ADC from light, as it can induce photo-degradation and aggregation.[9] |
Experimental Workflows & Methodologies
Visualizing the ADC Synthesis and Aggregation Troubleshooting Workflow
The following diagram illustrates a typical workflow for ADC synthesis, highlighting critical points for aggregation and the corresponding troubleshooting logic.
Key Experimental Protocols
1. Protocol: Quantification of ADC Aggregation using Size Exclusion Chromatography (SEC-HPLC)
This method is the industry standard for quantifying soluble aggregates in ADC preparations.[4]
-
Objective: To separate and quantify monomers, dimers, and higher molecular weight (HMW) species based on their hydrodynamic volume.
-
Materials:
-
SEC-HPLC system with a UV detector.
-
Appropriate SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffer that promotes the native state of the ADC and minimizes non-specific interactions with the column (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
ADC sample.
-
-
Methodology:
-
System Equilibration: Equilibrate the SEC-HPLC system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.[3] If necessary, filter the sample through a low-protein-binding 0.22 µm filter.[3]
-
Injection: Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the column.[3]
-
Data Acquisition: Monitor the column eluate at 280 nm. The HMW species will elute first, followed by the monomer, and then any fragments.
-
Analysis: Integrate the peak areas for the HMW species and the monomer. Calculate the percentage of aggregation as: % Aggregation = (Area of HMW Peaks / (Area of HMW Peaks + Area of Monomer Peak)) * 100
-
-
Acceptance Criteria: The percentage of HMW species should be below a pre-defined specification limit (typically <5% for many ADC products).
2. Protocol: pH Screening for Minimizing Aggregation
This protocol helps determine the optimal pH for ADC stability.
-
Objective: To identify the pH at which the ADC exhibits the lowest level of aggregation under accelerated stress conditions.
-
Materials:
-
ADC stock solution.
-
A range of buffering agents (e.g., citrate, acetate, histidine).
-
pH meter.
-
Incubator.
-
SEC-HPLC system.
-
-
Methodology:
-
Formulation Preparation: Prepare a series of small-scale formulations of the ADC at a fixed concentration in different buffers, covering a range of pH values (e.g., pH 4.0 to 7.5).[9]
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each formulation by SEC-HPLC to determine the baseline level of aggregation.
-
Accelerated Stability Study: Incubate the remaining samples under accelerated stress conditions (e.g., 40°C for 2 weeks).[9]
-
Final Analysis: After the incubation period, re-analyze the samples by SEC-HPLC to quantify the increase in aggregation.
-
Data Analysis: Compare the percentage of aggregation for each pH condition. The optimal pH is the one that results in the minimal increase in HMW species over the course of the study.
-
Decision-Making Diagram for Excipient Selection
The following diagram provides a logical approach to selecting appropriate excipients to mitigate ADC aggregation.
References
- 1. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. purepeg.com [purepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
stability of oxime bond formed from t-Boc-Aminooxy-PEG4-t-butyl ester
A Comparative Guide to the Stability of Oxime Bonds in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a covalent linkage is critical to the success of bioconjugates, impacting their stability, efficacy, and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release, yet may be designed for cleavage under specific conditions at a target site. This guide provides an objective comparison of the stability of the oxime bond, particularly one formed from t-Boc-Aminooxy-PEG4-t-butyl ester, against other common bioconjugation linkages.
The oxime bond, formed by the reaction of an aminooxy group with an aldehyde or ketone, is renowned for its high degree of stability, especially under physiological conditions.[1][2] This stability is attributed to the electronic properties of the linkage, making it significantly more resistant to hydrolysis than related C=N double bonds like hydrazones and imines.[3][4]
Quantitative Comparison of Covalent Bond Stability
The hydrolytic stability of a covalent bond is a key determinant of its suitability for in vivo applications. The following table summarizes available quantitative data, comparing the stability of oxime linkages with hydrazones. The data is derived from studies on isostructural conjugates, providing a direct comparison of the linkage chemistry.
| Linkage Type | Half-Life (t½) at pD 7.0 | Relative First-Order Rate Constant (k_rel) at pD 7.0 | Key Stability Characteristics |
| Oxime | Very long (hydrolysis often too slow to measure accurately at neutral pD)[5] | 1 | Highly stable at neutral pH; hydrolysis is acid-catalyzed and very slow.[4][5] |
| Methylhydrazone | ~10 minutes | ~600 | Significantly less stable than oximes, prone to rapid hydrolysis.[4][5] |
| Acetylhydrazone | ~20 minutes | ~300 | More stable than simple hydrazones but still much less stable than oximes.[4][5] |
| Semicarbazone | ~35 minutes | ~160 | Offers intermediate stability between simple hydrazones and oximes.[4][5] |
| Amide | Generally stable | N/A | Considered one of the most stable linkages, resistant to hydrolysis except under strong acidic/basic conditions or enzymatic cleavage. |
| Ester | Variable | N/A | Susceptible to hydrolysis, especially catalyzed by esterase enzymes present in plasma. |
| Disulfide | Variable | N/A | Stability is redox-dependent, not hydrolytic. Cleaved in reducing environments like the intracellular space. |
Note: The quantitative data for oxime vs. hydrazones is from a study by Kalia and Raines using isostructural conjugates derived from pivalaldehyde to ensure a direct comparison of the C=N bond.[4][5] pD is the equivalent of pH in deuterated solvents used for NMR studies.
The oxime bond formed from this compound is expected to exhibit the high stability characteristic of oximes shown above. The electronic nature of the oxime linkage itself is the primary determinant of its hydrolytic stability.[3] The surrounding PEG and ester groups are unlikely to significantly alter the intrinsic stability of the oxime bond itself.
Factors Influencing Oxime Bond Stability
The stability of the oxime linkage is influenced by several factors:
-
pH : Oxime bonds are most stable at neutral or slightly basic pH and become susceptible to acid-catalyzed hydrolysis at lower pH.[3][6] The back-reaction (hydrolysis) is initiated by the protonation of the imine nitrogen.[3] The optimal pH for the formation of oximes is typically around 4.5, which represents a balance between the need for acid catalysis and avoiding the protonation of the nucleophilic aminooxy group.[3]
-
Electronic Effects : The stability of C=N double bonds follows the trend: Imines < Hydrazones < Oximes. This is due to the negative inductive effect of the heteroatom (Oxygen or Nitrogen) attached to the imine nitrogen, which reduces its basicity. Oxygen is more electronegative than nitrogen, making oximes the most stable in this series.[3]
-
Reactant Structure : Conjugates formed from ketones are generally more stable than those derived from aldehydes due to steric and electronic factors.[3] Aromatic aldehydes are frequently used as they are potent electrophiles that form stable oximes.[3][7]
Experimental Protocol: Assessing Oxime Bond Hydrolytic Stability
The following is a generalized protocol for determining the hydrolytic stability of an oxime-linked conjugate using Nuclear Magnetic Resonance (NMR) spectroscopy, based on methodologies described in the literature.[4][5]
Objective: To measure the rate of hydrolysis of an oxime bond at different pD values.
Materials:
-
Oxime-linked conjugate of interest.
-
Deuterated buffers (e.g., phosphate, acetate) adjusted to desired pD values (e.g., 5.0, 7.0, 9.0).
-
Deuterated aldehyde or ketone "trap" (e.g., deuterated acetone, D₂CO) to prevent re-formation of the oxime bond.[4][5]
-
NMR spectrometer and tubes.
-
Internal standard for NMR quantification (optional).
Procedure:
-
Sample Preparation: Dissolve a known concentration of the oxime conjugate in a deuterated buffer of a specific pD.
-
Addition of Trap: Add a significant molar excess (e.g., 10-fold or greater) of a deuterated aldehyde or ketone trap. This ensures that any aminooxy compound released upon hydrolysis is immediately consumed, driving the equilibrium towards hydrolysis and allowing for the measurement of the forward reaction rate.[5]
-
NMR Analysis:
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the conjugate.
-
Incubate the sample at a constant temperature (e.g., 25°C or 37°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
-
Data Processing:
-
Integrate the signal corresponding to a unique proton on the oxime conjugate (e.g., the aldehydic proton of the released aldehyde) in each spectrum.
-
Plot the concentration of the conjugate versus time.
-
-
Kinetic Analysis:
-
Fit the data to a first-order rate equation to determine the rate constant (k) for hydrolysis.
-
Calculate the half-life (t½) of the conjugate using the formula t½ = ln(2)/k.
-
-
pD-Rate Profile: Repeat the experiment at different pD values to generate a pD-rate profile, which illustrates the pH-dependence of the bond's stability.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the key chemical relationships and the experimental workflow for stability analysis.
Caption: Formation and acid-catalyzed hydrolysis of an oxime bond.
Caption: Workflow for NMR-based analysis of oxime bond stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of t-Boc-Aminooxy-PEG4-t-butyl ester and Other PROTAC Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the degrader. This guide provides a detailed comparison of t-Boc-Aminooxy-PEG4-t-butyl ester, a flexible polyethylene (B3416737) glycol (PEG)-based linker, with other commonly employed PROTAC linkers, supported by experimental data and detailed protocols.
Introduction to PROTAC Linkers
PROTACs are comprised of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This ternary complex formation is a prerequisite for the ubiquitination of the target protein and its subsequent degradation by the proteasome. The composition, length, and rigidity of the linker are critical parameters that must be optimized for each specific target and E3 ligase pair.
Commonly used PROTAC linkers can be broadly categorized into three main classes:
-
Flexible Linkers: Predominantly composed of PEG or alkyl chains, these linkers offer a high degree of conformational freedom, allowing the PROTAC to adopt an optimal orientation for ternary complex formation.
-
Rigid Linkers: These linkers often incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings to reduce conformational flexibility. This can lead to improved potency and selectivity by pre-organizing the PROTAC in a bioactive conformation.
-
"Clickable" Linkers: Employing bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), these linkers facilitate the modular and efficient synthesis of PROTAC libraries. The resulting triazole moiety is often considered a rigid linker component.
This compound: A Flexible PEG Linker with Oxime Ligation Potential
This compound is a bifunctional linker belonging to the flexible PEG class. Its key features include:
-
PEG4 Spacer: The tetra-ethylene glycol spacer provides hydrophilicity, which can improve the solubility of the resulting PROTAC molecule. PEG linkers are the most common motifs in reported PROTACs, used in approximately 54% of cases.[1]
-
Boc-protected Aminooxy Group: This functional group, after deprotection, can react with an aldehyde or ketone to form a stable oxime linkage. This offers an alternative, chemoselective ligation strategy compared to the more common amide bond formation.
-
t-butyl ester Group: This protecting group can be removed to reveal a carboxylic acid, enabling conjugation to an amine-containing ligand.
The ability to form an oxime bond is particularly interesting for the synthesis of "split PROTACs," where the warhead and E3 ligase ligand are functionalized with complementary reactive groups (e.g., an aldehyde and an aminooxy group) and can be combined in a modular fashion.
Comparative Analysis of PROTAC Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data comparing the performance of different linker types.
While direct comparative data for this compound is not available in a single head-to-head study, we can infer its potential performance based on studies of similar aminooxy- and PEG-based linkers. A study on "split PROTACs" demonstrated that oxime ligation can be effectively used to assemble functional PROTACs for the degradation of BRD4.[2]
Table 1: Comparison of Linker Types on PROTAC Efficacy
| Linker Type | Target Protein | E3 Ligase | DC50 | Dmax (%) | Reference |
| Flexible (PEG-based, Oxime Ligation) | BRD4 | VHL/Cereblon | Effective Degradation | Not specified | [2] |
| Flexible (PEG) | BRD4 | CRBN | < 1 nM (PROTAC 1) | Not specified | [3] |
| Flexible (Alkyl/Ether) | TBK1 | Not specified | 3 nM (21-atom linker) | 96 | [4] |
| Rigid (Piperazine/Piperidine) | Not specified | Not specified | Generally improved potency | Not specified | [5] |
| Clickable (Triazole) | BRD4 | VHL/CRBN | < 0.5 µM (0, 4-5 PEG units) | Not specified | [6] |
Table 2: Impact of Linker Length on PROTAC Performance
| Linker Type | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | TBK1 | No degradation | - | [4] |
| Alkyl/Ether | 21 | TBK1 | 3 | 96 | [4] |
| Alkyl/Ether | 29 | TBK1 | 292 | 76 | [4] |
| PEG | 1-2 units | BRD4 | >5 µM | Not specified | [6] |
| PEG | 0, 4-5 units | BRD4 | < 0.5 µM | Not specified | [6] |
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs require a thorough understanding of the underlying biological pathways and robust experimental methodologies.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The process begins with the formation of a ternary complex, which brings the target protein in proximity to the E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating the efficacy of a novel PROTAC involves several key steps, from synthesis to cellular assays.
Caption: A generalized workflow for the synthesis and evaluation of PROTACs.
Detailed Experimental Protocols
Synthesis of an Oxime-Linked PROTAC (General Protocol)
This protocol describes a general method for synthesizing a PROTAC using an aminooxy-PEG linker and an aldehyde-functionalized warhead.
-
Deprotection of this compound: The Boc protecting group is removed from the aminooxy moiety using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free aminooxy-PEG linker. The t-butyl ester can be deprotected in a separate step if conjugation to the E3 ligase ligand is desired at that terminus.
-
Synthesis of Aldehyde-Functionalized Warhead: The protein of interest's binding ligand (warhead) is chemically modified to introduce an aldehyde functional group at a suitable exit vector.
-
Oxime Ligation: The deprotected aminooxy-PEG linker is reacted with the aldehyde-functionalized warhead in a suitable solvent (e.g., DMSO) at room temperature. The reaction progress can be monitored by LC-MS.[2]
-
Purification: The resulting PROTAC is purified using techniques such as reversed-phase HPLC.
Western Blotting for PROTAC-Induced Protein Degradation
This is a standard method to quantify the levels of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, probe with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. Flexible PEG linkers, such as those derived from this compound, offer advantages in terms of solubility and conformational flexibility. The aminooxy functionality provides a valuable tool for modular PROTAC assembly via oxime ligation, facilitating the rapid generation and screening of PROTAC libraries. While direct comparative data for this specific linker is limited, the principles of PROTAC design suggest that its performance will be highly dependent on the specific target and E3 ligase combination. The experimental protocols outlined in this guide provide a framework for the rational design and rigorous evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Bioorthogonal oxime ligation mediated in vivo cancer targeting - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Linker Technologies in Antibody-Drug Conjugate (ADC) Synthesis: Alternatives to t-Boc-Aminooxy-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Performance with Supporting Experimental Data
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the potent cytotoxic payload. The choice of linker dictates the stability of the ADC in circulation, its pharmacokinetic profile, and the efficiency of payload release at the tumor site. While aminooxy-based conjugation, facilitated by molecules like t-Boc-Aminooxy-PEG4-t-butyl ester, offers a method for site-specific ADC generation, a diverse array of alternative linker technologies provides a broad toolkit for ADC development, each with distinct advantages and disadvantages.
This guide provides a comprehensive comparison of prominent alternatives to this compound for ADC synthesis, focusing on their performance characteristics supported by experimental data. We will delve into the chemical diversity of these linkers, their mechanisms of action, and their impact on the overall therapeutic potential of ADCs.
Cleavable vs. Non-Cleavable Linkers: A Tale of Two Strategies
The primary distinction among ADC linkers lies in their payload release mechanism. Linkers are broadly categorized as either cleavable or non-cleavable.[1][2]
Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release can be triggered by:
-
Enzymatic Cleavage: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[3]
-
pH Sensitivity: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[2]
-
Redox Potential: Responding to the higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[4]
A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can kill adjacent, antigen-negative tumor cells, which is particularly important in treating heterogeneous tumors.[5][6]
Non-cleavable linkers , in contrast, release the payload only after the complete lysosomal degradation of the antibody.[7][8] This mechanism generally leads to higher plasma stability and a more favorable safety profile by minimizing off-target toxicity.[9] However, the resulting payload metabolite, which includes the linker and an amino acid residue, is often less membrane-permeable, limiting the bystander effect.[10]
Comparative Performance of Linker Technologies
The selection of a linker technology has a profound impact on the ADC's stability, potency, and in vivo efficacy. The following tables summarize quantitative data from various studies to facilitate a direct comparison of different linker technologies.
Table 1: Comparative In Vitro Plasma Stability of Different ADC Linkers
| Linker Type | Cleavage Mechanism | ADC Model | Species | Stability (% Intact ADC) | Time (hours) | Reference |
| Valine-Citrulline (vc) | Cathepsin B | anti-CD30-vc-MMAE | Human | >99% | 144 | [9] |
| anti-CD30-vc-MMAE | Mouse | ~75% | 144 | [9] | ||
| Hydrazone | pH-sensitive (acidic) | Generic | Human (pH 7.4) | ~50% | 183 | [7] |
| Disulfide | Glutathione-mediated reduction | anti-CD22-DM1 | Mouse | >50% | 168 | [7] |
| β-Glucuronide | β-glucuronidase | Generic | Rat | Highly Stable (t½ = 81 days) | - | [7] |
| Silyl Ether | pH-sensitive (acidic) | Generic MMAE conjugate | Human | >90% | 168 | [7] |
| Sulfatase-cleavable | Sulfatase | Trastuzumab-MMAE | Mouse | Highly Stable (>7 days) | 168 | [7] |
| Non-cleavable (SMCC) | Proteolytic degradation | Cys-linker-MMAE | Human | ~99% | 168 | [9] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions.
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Antibody-Payload | Cancer Cell Line | Target Antigen | IC50 (pM) | Reference |
| Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | SK-BR-3 | HER2 | 14.3 | [7] |
| β-Galactosidase-cleavable | Trastuzumab-MMAE | SK-BR-3 | HER2 | 8.8 | [7] |
| Sulfatase-cleavable | Trastuzumab-MMAE | SK-BR-3 | HER2 | 61 | [7] |
| Dual-enzyme cleavable (Sulfogalactose) | Trastuzumab-MMAE | SK-BR-3 | HER2 | 49 | [11] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 (Kadcyla) | SK-BR-3 | HER2 | 33 | [7] |
| Legumain-cleavable (Asn-Asn) | anti-CD79b-MMAE | Granta-519 | CD79b | ~43 | |
| Cathepsin-cleavable (Val-Cit) | anti-CD79b-MMAE | Granta-519 | CD79b | ~300 |
Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | ADC Model | Xenograft Model | Efficacy Metric | Result | Reference |
| β-Galactosidase-cleavable | Trastuzumab-MMAE | NCI-N87 (Gastric) | Tumor Volume Reduction | 57-58% | [7] |
| Valine-Citrulline (vc) | Trastuzumab-MMAE | NCI-N87 (Gastric) | Tumor Volume Reduction | Less effective than β-Galactosidase linker | [7] |
| Triglycyl peptide (CX) | anti-EGFR-DM1 | EGFR-expressing | Tumor Growth Inhibition | More active than SMCC-DM1 | [7] |
| Non-cleavable (SMCC) | anti-EGFR-DM1 | EGFR-expressing | Tumor Growth Inhibition | Less active than CX-DM1 | [7] |
| Exo-linker | Trastuzumab-Exatecan | NCI-N87 (Gastric) | Tumor Growth Inhibition | Superior to T-DXd (Gf-G-G tetrapeptide) | [12] |
Signaling Pathways and Experimental Workflows
ADC Internalization and Payload Release Pathway
The journey of an ADC from the bloodstream to its intracellular target is a multi-step process. Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, most commonly through clathrin-mediated endocytosis.[13][14] The internalized ADC is then trafficked through the endo-lysosomal pathway, where the acidic environment and the presence of specific enzymes lead to the cleavage of the linker and the release of the cytotoxic payload.[15][16]
General Experimental Workflow for ADC Synthesis and Characterization
The synthesis and characterization of an ADC is a systematic process that involves several key steps, from antibody modification to the final characterization of the conjugate.[17][18]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments in ADC synthesis and characterization.
Protocol 1: ADC Synthesis via Thiol-Maleimide Conjugation
This protocol describes a common method for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody through the antibody's interchain disulfide bonds.[19]
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) at a concentration of 5-10 mg/mL.
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. The molar ratio of TCEP to antibody will determine the extent of disulfide bond reduction and, consequently, the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove the excess TCEP using a desalting column or tangential flow filtration (TFF).
2. Conjugation:
-
Dissolve the maleimide-functionalized drug-linker in a compatible organic solvent (e.g., dimethyl sulfoxide (B87167) (DMSO)).
-
Add the drug-linker solution to the reduced antibody solution. A slight molar excess of the drug-linker is typically used.
-
Incubate the reaction mixture at 4°C or room temperature for 1-4 hours. The reaction should be performed in the dark to prevent degradation of the maleimide (B117702) group.
3. Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.
-
Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the average DAR and the distribution of different drug-loaded species in an ADC preparation. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[20][21]
1. Materials and Reagents:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
HIC Column: A column packed with a hydrophobic stationary phase (e.g., butyl or phenyl).
2. HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).
-
Monitor the elution profile using a UV detector at 280 nm.
3. Data Analysis:
-
Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
Conclusion
The choice of linker is a critical decision in the design of an effective and safe ADC. While aminooxy-based conjugation provides a valuable tool for ADC synthesis, a wide range of alternative linker technologies offers diverse options to tailor the properties of the ADC to the specific target and payload. Cleavable linkers, with their potential for a bystander effect, are particularly advantageous for treating heterogeneous tumors. Non-cleavable linkers, on the other hand, often provide superior plasma stability and a better safety profile.
The quantitative data and experimental protocols presented in this guide provide a framework for researchers to make informed decisions in the selection and implementation of linker technologies for the development of next-generation ADCs. A thorough understanding of the interplay between the antibody, linker, and payload is essential for optimizing the therapeutic index and ultimately improving patient outcomes in cancer therapy.
References
- 1. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. benchchem.com [benchchem.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. A dual-enzyme cleavable linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC00957E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. escopharma.com [escopharma.com]
- 19. benchchem.com [benchchem.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison of t-Boc-Aminooxy-PEG4 and PEG8 Linkers in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG Linker for Your Drug Conjugate
The design and selection of linker molecules are pivotal in the development of targeted drug delivery systems, particularly for antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the therapeutic payload but also significantly influences the overall physicochemical properties, stability, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance solubility, reduce immunogenicity, and prolong circulation half-life. This guide provides an in-depth, objective comparison of two commonly employed discrete PEG linkers, t-Boc-Aminooxy-PEG4 and t-Boc-Aminooxy-PEG8, to aid in the rational design of next-generation drug conjugates.
The core structure of these linkers features a t-Boc protected aminooxy group, which, after deprotection, allows for a highly specific and stable conjugation to aldehyde or ketone functionalities on a drug or carrier molecule via an oxime bond. The key distinction lies in the length of the hydrophilic PEG spacer: four ethylene (B1197577) glycol units (PEG4) versus eight (PEG8). This seemingly subtle difference in length can have profound effects on the performance of the resulting drug conjugate.
Quantitative Performance Metrics: A Comparative Overview
While direct head-to-head studies exclusively comparing t-Boc-Aminooxy-PEG4 and PEG8 linkers are limited in publicly available literature, a wealth of data on the impact of PEG linker length allows for the compilation of a representative comparison. The following tables summarize the expected performance characteristics based on established trends.
Table 1: Physicochemical and In Vitro Performance
| Parameter | t-Boc-Aminooxy-PEG4 Linker | t-Boc-Aminooxy-PEG8 Linker | Key Considerations |
| Hydrophilicity | Moderate | High | Increased PEG length enhances the water solubility of hydrophobic payloads, which can improve drug formulation and prevent aggregation.[1][2] |
| Drug-to-Antibody Ratio (DAR) | Potentially higher | May be slightly lower in some cases | Shorter linkers can sometimes lead to more efficient conjugation, while longer linkers might introduce steric hindrance.[3] |
| Stability & Aggregation | Generally good stability, may offer better protection by keeping the payload closer to the antibody.[4] | Good stability, with the longer chain providing a more substantial hydrophilic shield against aggregation.[1] | Both linkers contribute to improved stability over non-PEGylated counterparts. |
| In Vitro Cytotoxicity (IC50) | Potentially higher potency (lower IC50) | May exhibit slightly lower potency (higher IC50) | Longer linkers can sometimes sterically hinder the interaction of the payload with its intracellular target.[5] |
Table 2: Pharmacokinetic and In Vivo Performance
| Parameter | t-Boc-Aminooxy-PEG4 Linker | t-Boc-Aminooxy-PEG8 Linker | Key Considerations |
| Plasma Half-life (t1/2) | Shorter | Longer | The increased hydrodynamic radius conferred by the longer PEG chain reduces renal clearance.[4][6] |
| Plasma Clearance | Faster | Slower | A PEG8 linker has been identified in some studies as an optimal length for minimizing clearance rates.[3] |
| Tumor Accumulation | Effective | Potentially enhanced | Longer circulation times can lead to greater accumulation of the drug conjugate in the tumor tissue. |
| In Vivo Efficacy | Good | Often superior | Enhanced pharmacokinetic properties generally translate to improved overall antitumor activity in preclinical models.[4] |
Visualizing the Concepts
To better illustrate the structural differences and their implications, the following diagrams are provided.
Experimental Design and Workflow
The selection of the optimal linker is ultimately an empirical process that requires systematic evaluation. A typical experimental workflow for comparing ADCs with different PEG linker lengths is outlined below.
Detailed Experimental Protocols
The following are representative protocols for the key experiments involved in the comparison of drug conjugates utilizing t-Boc-Aminooxy-PEG4 and PEG8 linkers.
Protocol 1: ADC Synthesis via Oxime Ligation
This protocol describes the conjugation of a payload containing an aldehyde or ketone group to an antibody via an aminooxy-PEG linker.
Materials:
-
Monoclonal antibody with an engineered aldehyde/ketone site.
-
t-Boc-Aminooxy-PEG4-NHS ester and t-Boc-Aminooxy-PEG8-NHS ester.
-
Payload with a suitable functional group for reaction with the NHS ester.
-
Deprotection solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Conjugation buffer: pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS).
-
Aniline (B41778) (optional, as a catalyst).
-
Purification system: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Procedure:
-
Drug-Linker Synthesis:
-
React the t-Boc-Aminooxy-PEGn-NHS ester (where n=4 or 8) with the payload molecule in an appropriate solvent (e.g., DMF or DMSO) to form the t-Boc-protected drug-linker.
-
Purify the product by chromatography.
-
-
Deprotection of the Aminooxy Group:
-
Dissolve the t-Boc-protected drug-linker in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under vacuum to yield the deprotected drug-linker.
-
-
Oxime Ligation:
-
Dissolve the deprotected drug-linker in the conjugation buffer.
-
Add the drug-linker solution to the antibody solution at a defined molar excess.
-
If using a catalyst, add aniline to the reaction mixture.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours.
-
-
Purification:
-
Purify the resulting ADC using SEC or HIC to remove unconjugated drug-linker and aggregated species.[7]
-
-
Characterization:
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADCs in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Cell culture medium and supplements.
-
96-well plates.
-
ADCs (with PEG4 and PEG8 linkers) and control antibody.
-
Cell viability reagent (e.g., MTT, XTT, or a luminescence-based assay).
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs and control antibody in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions.
-
Include untreated cells as a negative control.
-
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
IC50 Calculation: Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using non-linear regression analysis.[7]
Protocol 3: Pharmacokinetic (PK) Study in Rodents
This study evaluates the clearance and half-life of the ADCs.
Materials:
-
Healthy mice or rats.
-
ADCs (with PEG4 and PEG8 linkers) in a sterile, biocompatible buffer.
-
Blood collection supplies.
-
ELISA or LC-MS/MS for ADC quantification.
Procedure:
-
Administration: Administer a single intravenous (IV) dose of the ADCs to cohorts of animals.[4]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Measure the concentration of the ADC in the plasma samples using a validated ELISA that detects the antibody portion of the conjugate or an LC-MS/MS method to detect the payload or total ADC.
-
Data Analysis: Plot the plasma concentration of the ADC versus time and determine the pharmacokinetic parameters (e.g., clearance, half-life, area under the curve) using appropriate software.[7]
Conclusion: Making an Informed Decision
The choice between a t-Boc-Aminooxy-PEG4 and a t-Boc-Aminooxy-PEG8 linker is a critical decision in the design of a drug conjugate and represents a trade-off between in vitro potency and in vivo pharmacokinetic performance.
-
A PEG4 linker may be advantageous when high in vitro potency is paramount and a shorter circulation half-life is acceptable or even desirable. Its more compact nature could also be beneficial in terms of manufacturing and stability.[4]
-
A PEG8 linker is generally preferred when aiming to improve the pharmacokinetic profile, especially for conjugates with hydrophobic payloads.[3] The enhanced solubility and longer half-life often lead to superior in vivo efficacy, despite a potential slight reduction in in vitro cytotoxicity.[4]
Ultimately, the optimal PEG linker length is context-dependent and should be determined empirically for each specific antibody, payload, and target combination. The experimental protocols provided in this guide offer a framework for the systematic evaluation required to make a data-driven decision, paving the way for the development of safer and more effective targeted therapies.
References
- 1. purepeg.com [purepeg.com]
- 2. purepeg.com [purepeg.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
Revolutionizing ADC Analysis: A Comparative Guide to Measuring Drug-to-Antibody Ratio (DAR)
A deep dive into the analytical techniques essential for characterizing Antibody-Drug Conjugates, contextualized by the chemistry of site-specific conjugation enabled by reagents like t-Boc-Aminooxy-PEG4-t-butyl ester.
In the rapidly advancing field of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of these complex biomolecules are critically dependent on their Drug-to-Antibody Ratio (DAR), which defines the average number of drug molecules attached to a single antibody.[][2] Accurate and reliable measurement of DAR is therefore a non-negotiable aspect of ADC development and quality control.
This guide provides a comparative analysis of the principal methods used for DAR determination. We will contextualize these techniques through the lens of advanced conjugation strategies, such as those employing aminooxy chemistry. Reagents like this compound are instrumental in the synthesis of site-specific ADCs.[3][4][5] The aminooxy group on this type of linker reacts with an aldehyde or ketone engineered into the antibody backbone, forming a stable oxime bond.[3][5] This process, a cornerstone of modern bioconjugation, facilitates the creation of more homogeneous ADCs with a precisely controlled DAR, simplifying subsequent analytical characterization.
The Role of Aminooxy Chemistry in ADC Synthesis
The journey to an accurate DAR measurement begins with the synthesis of the ADC itself. Site-specific conjugation methods, including oxime ligation, are designed to overcome the heterogeneity of earlier stochastic methods that targeted lysine (B10760008) or cysteine residues. The workflow below illustrates how a deprotected aminooxy-PEG linker is used to conjugate a drug to an antibody that has been enzymatically modified to feature a reactive aldehyde group.
Core Techniques for DAR Measurement
Once the ADC is synthesized, its critical quality attributes, including DAR, must be determined. The most widely adopted methods are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS). Each technique offers a unique set of advantages and is suited to different stages of ADC development.
Comparison of Primary DAR Analysis Methods
The choice of analytical method depends on the specific characteristics of the ADC, such as the conjugation site (cysteine or lysine), the hydrophobicity of the payload, and the level of detail required. The table below summarizes the key features of the most common techniques.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Separates based on hydrophobicity under non-denaturing, high-salt conditions.[6][7] | Separates based on hydrophobicity under denaturing conditions using organic solvents.[8][9] | Separates based on the mass-to-charge (m/z) ratio of intact or fragmented ADC molecules.[10] |
| Average DAR | Yes, calculated from weighted peak areas.[][9] | Yes, calculated from weighted peak areas of reduced light and heavy chains.[9][11] | Yes, calculated from deconvoluted mass spectra.[11][12] |
| Drug Distribution | Yes, provides distribution of DAR 0, 2, 4, 6, 8 species for Cys-linked ADCs.[9] | Limited for intact ADC; provides distribution on separated light and heavy chains.[8] | Yes, provides detailed distribution and can identify positional isomers.[13] |
| Sample State | Native, preserves the ADC's tertiary structure.[6] | Denatured, dissociates heavy and light chains (if reduced).[8] | Can be run under native (SEC-MS) or denaturing (LC-MS) conditions.[14] |
| MS Compatibility | Poor, due to high concentrations of non-volatile salts.[7] | Excellent, fully compatible with online ESI-MS.[12] | Direct detection method. |
| Key Advantage | Considered the gold standard for Cys-linked ADCs; robust and reproducible.[8][15] | High resolution, especially for less hydrophobic, site-specific ADCs.[16] | Provides exact mass confirmation and detailed structural information.[2] |
| Key Limitation | May lack resolution for ADCs with low hydrophobicity; not ideal for Lys-linked ADCs.[8][16] | Denaturing conditions may not be suitable for all ADCs; requires reduction for Cys-ADCs.[8] | Higher DAR species may have different ionization efficiencies, potentially skewing results.[15] |
A simpler, though less detailed, method is UV/Vis Spectroscopy . It calculates the average DAR by measuring absorbance at two wavelengths (typically 280 nm for the antibody and another for the drug's maximal absorbance) and applying the Beer-Lambert law.[][17][18] While fast and convenient, this technique does not provide information on drug distribution and requires that the drug and antibody have distinct absorbance maxima.[][8]
Experimental Protocols & Workflows
To provide a practical framework, this section outlines standardized protocols for the three primary chromatographic and mass spectrometric methods.
General Workflow for DAR Analysis
The process of analyzing an ADC sample typically follows the workflow depicted below. An ADC sample is prepared and then subjected to one or more analytical techniques to determine its DAR and drug load distribution. The results are often confirmed using an orthogonal method.
Detailed Experimental Protocols
1. Hydrophobic Interaction Chromatography (HIC)
This protocol is optimized for the analysis of cysteine-linked ADCs.
-
Instrumentation: HPLC or UPLC system with a UV detector, equipped with a HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Protocol:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µL of the prepared ADC sample.
-
Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the formula: DAR = Σ (% Peak Area of Species * DAR of Species) / 100.[]
-
2. Reversed-Phase HPLC (RP-HPLC) for Reduced ADCs
This method is used to determine the DAR on the light and heavy chains separately.
-
Instrumentation: HPLC or UPLC system with a UV detector, equipped with a C4 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Preparation:
-
To 50 µg of ADC, add a reducing agent such as DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce interchain disulfide bonds.
-
-
Protocol:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reduced ADC sample.
-
Elute with a gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Monitor absorbance at 280 nm.
-
Integrate the peak areas for unconjugated and conjugated light chains (LC, LC-D1) and heavy chains (HC, HC-D1, HC-D2, etc.).
-
Calculate the weighted average DAR using the formula: DAR = [(Σ Weighted Peak Area of LC) + (Σ Weighted Peak Area of HC)] / 100.[9][11]
-
3. Native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS)
This powerful technique allows for DAR determination of the intact ADC under non-denaturing conditions.
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF), equipped with a SEC column.
-
Mobile Phase: 50-100 mM Ammonium Acetate, pH 7.0.
-
Sample Preparation: Dilute the ADC to 0.5-1.0 mg/mL in the mobile phase.
-
Protocol:
-
Equilibrate the column with the mobile phase at a low flow rate (e.g., 0.2 mL/min).
-
Inject the ADC sample. The SEC column performs desalting prior to MS entry.
-
Run an isocratic elution for 10-15 minutes.
-
Acquire mass spectra in the m/z range of 1,000-5,000 under native MS conditions (low cone voltage, optimized collision energy).
-
Deconvolute the resulting spectrum to obtain the zero-charge state masses for each DAR species.
-
Calculate the average DAR from the relative intensities of the deconvoluted mass peaks.
-
Conclusion
The accurate determination of the Drug-to-Antibody Ratio is a critical quality attribute that directly influences the therapeutic index of an ADC.[] While traditional methods like UV/Vis spectroscopy offer a rapid estimation of the average DAR, chromatographic techniques such as HIC and RP-HPLC are indispensable for understanding drug load distribution.[15] HIC remains the industry standard for cysteine-linked ADCs, providing robust data under native conditions.[8][19] RP-HPLC, particularly when coupled with MS, offers higher resolution and is versatile for various ADC formats, including the more homogeneous site-specific conjugates.[16][20]
Ultimately, the most comprehensive characterization is achieved through mass spectrometry, which provides unambiguous mass confirmation for each DAR species.[14] The use of orthogonal methods is highly recommended to ensure the accuracy and reliability of DAR measurements, thereby supporting the development of safe and effective Antibody-Drug Conjugates. The advent of precise conjugation chemistries, enabled by reagents like this compound, simplifies this analytical challenge by producing ADCs with well-defined DAR profiles, paving the way for the next generation of targeted therapies.
References
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. medkoo.com [medkoo.com]
- 4. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
- 5. Aminooxy-PEG4-t-butyl ester - Creative Biolabs [creative-biolabs.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. rapidnovor.com [rapidnovor.com]
- 11. agilent.com [agilent.com]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by LC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Novel Native Reversed-Phase Liquid Chromatography (nRPLC)/MS for Antibody-Drug Conjugates (ADCs) Characterization and Drug-Antibody Ratio (DAR) Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 18. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In Vitro Stability Assays for PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro stability assays for Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers. Understanding the stability of these molecules is paramount for their development as therapeutic agents. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key processes to aid in the rational design and evaluation of PROTACs.
Introduction to PROTAC Stability with PEG Linkers
PROTACs are innovative heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a crucial role in the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.
PEG linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. However, this flexibility can also be a double-edged sword. While it can facilitate the adoption of a productive ternary complex conformation, excessive flexibility may lead to less stable interactions. Furthermore, the ether linkages within PEG chains are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver, which can lead to O-dealkylation and rapid clearance of the PROTAC in vivo. Therefore, a thorough in vitro assessment of metabolic stability is a critical step in the development of PROTACs with PEG linkers.
Comparative Stability Data
The stability of PROTACs is typically assessed in various in vitro systems, most commonly in liver microsomes and plasma from different species. The following tables summarize the impact of linker chemistry on the metabolic half-life (t½) of PROTACs. It is important to note that direct head-to-head comparisons are often challenging due to variations in the PROTAC scaffold and experimental conditions across different studies. The data presented here are compiled from various sources to illustrate general trends.
| PROTAC Scaffold | Linker Type | Matrix | Half-life (t½) in min |
| BET Degrader | PEG-based | Human Liver Microsomes | < 10 |
| BET Degrader | Alkyl-based | Human Liver Microsomes | 35 |
| BTK Degrader 6e | PEG-like | Mouse Liver Microsomes | 1.3 |
| BET Degrader R1 | Straight-chain alkyl (4 methylene (B1212753) units) | Not specified | 135 |
| BET Degrader R2 | Straight-chain alkyl (8 methylene units) | Not specified | 18.2 |
Table 1: Comparison of PROTAC Half-Life with Different Linker Chemistries. This table illustrates that PEG-based linkers can exhibit lower metabolic stability compared to alkyl-based linkers. It also highlights that increasing the length of a flexible alkyl linker can decrease metabolic stability.
| Linker Modification Strategy | Rationale | Expected Impact on Stability |
| Incorporate Rigid Moieties | Shield the molecule from metabolic enzymes and pre-organize the PROTAC into a favorable conformation. | Increased metabolic half-life. |
| Optimize Linker Length | Shorter linkers may increase steric hindrance, protecting against metabolism. | Potentially increased stability, but a balance with activity must be found. |
| Replace with Alkyl Chains | Alkyl chains can be more metabolically stable than PEG chains. | Increased metabolic half-life. |
| Introduce Cyclic Structures | Piperazine, piperidine, or triazole rings can improve metabolic stability. | Increased metabolic half-life and potentially improved solubility. |
Table 2: Strategies to Enhance the Metabolic Stability of PROTACs with PEG Linkers. This table outlines common medicinal chemistry strategies to address the metabolic liabilities of PEG linkers.
Key In Vitro Stability Assays
A suite of in vitro assays is essential to profile the stability of PROTACs. The two most fundamental assays are the microsomal stability assay and the plasma stability assay.
Microsomal Stability Assay
This assay is a primary tool for evaluating the metabolic stability of a compound in the liver, the main site of drug metabolism. It utilizes liver microsomes, which are vesicle-like artifacts of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
Plasma Stability Assay
This assay assesses the chemical and enzymatic stability of a PROTAC in plasma. Instability in plasma can be due to hydrolysis by esterases or other enzymatic degradation. This is a critical parameter as it determines the concentration of the intact drug that is available to reach the target tissue.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
A Researcher's Guide to Heterobifunctional Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the careful selection of a heterobifunctional linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and fluorescently labeled probes. These linkers, possessing two distinct reactive moieties, enable the controlled and sequential covalent bonding of two different biomolecules, minimizing the formation of unwanted homodimers.[1] This guide provides an objective comparison of common heterobifunctional linkers, supported by quantitative data and detailed experimental protocols to inform your bioconjugation strategies.
The choice of linker profoundly impacts the stability, solubility, and in vivo performance of the resulting bioconjugate.[] Key characteristics to consider include the reactivity of the terminal groups, the length and composition of the spacer arm, and whether the linker is cleavable or non-cleavable.
Comparative Analysis of Common Heterobifunctional Linkers
The most prevalent class of heterobifunctional linkers targets primary amines (e.g., lysine (B10760008) residues) and sulfhydryl groups (e.g., cysteine residues).[1] This is typically achieved through the use of an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group, respectively. Variations in the spacer arm, such as the inclusion of polyethylene (B3416737) glycol (PEG) chains, and the choice between cleavable and non-cleavable designs, offer a versatile toolkit for bioconjugation.
Performance Data of Amine-to-Sulfhydryl Linkers
| Linker Type | Key Features | Conjugation Efficiency/Yield | Plasma Stability/Half-Life | Key Applications |
| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Hydrophobic, non-cleavable, rigid cyclohexane (B81311) spacer.[3][4] | High, but can be limited by the solubility of the linker and potential for aggregation with hydrophobic payloads.[5] | High plasma stability due to the stable thioether bond.[5] | Antibody-Drug Conjugates (ADCs) where a stable linkage is paramount.[6] |
| Sulfo-SMCC (Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Water-soluble version of SMCC, reducing the need for organic co-solvents.[4] | Generally higher apparent efficiency in aqueous buffers and reduced risk of protein aggregation compared to SMCC.[4] | High plasma stability, similar to SMCC. | Ideal for conjugations with proteins sensitive to organic solvents.[4] |
| SM(PEG)n (Succinimidyl-[(N-maleimidopropyl)-poly(ethylene glycol)]n) | Hydrophilic, non-cleavable, with a flexible PEG spacer of varying lengths (n).[] | High, can achieve higher drug-to-antibody ratios (DARs) without aggregation.[5] | Significantly extended half-life compared to non-PEGylated linkers; a 10kDa PEG linker can increase half-life by over 11-fold.[5] | ADCs with hydrophobic payloads, improving solubility and pharmacokinetic profile.[][5] |
| Maleimide-PEG-NHS | Similar to SM(PEG)n, offering hydrophilicity and a PEG spacer. | High, with good control over the reaction in aqueous buffers. | The PEG component enhances stability and in vivo circulation time.[7] | Broadly used for protein-protein, protein-peptide, and protein-small molecule conjugations. |
| Valine-Citrulline (vc) based cleavable linkers | Cleavable by lysosomal proteases (e.g., Cathepsin B).[8] | High conjugation efficiency. | Designed to be stable in circulation but cleavable within the target cell. Linker half-life in vivo can be very long (e.g., ~230 hours in cynomolgus monkeys for a dipeptide-linked auristatin).[9] | ADCs where intracellular release of an unmodified payload is desired to enable a "bystander effect".[8] |
| Disulfide-based cleavable linkers | Cleavable in the reducing environment of the cell. | Efficient conjugation. | Generally less stable in plasma compared to peptide or non-cleavable linkers, with a higher potential for premature drug release.[1] | ADCs requiring intracellular release, though their use has been tempered by stability concerns.[1] |
Visualizing Bioconjugation Workflows and Linker Types
To better understand the practical application and variety of these linkers, the following diagrams illustrate a typical bioconjugation workflow and the chemical structures of different linker classes.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for key experiments.
Protocol 1: Antibody-Drug Conjugation using SMCC
This protocol describes a two-step process for conjugating a sulfhydryl-containing small molecule to an antibody.[3]
Materials:
-
Antibody (1-10 mg/mL in Amine Reaction Buffer)
-
SMCC crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing drug
-
Desalting column
-
Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2.[3]
-
Quenching solution (e.g., L-cysteine or N-acetylcysteine)
Procedure:
-
Antibody Modification with SMCC: a. Prepare a fresh 10 mM stock solution of SMCC in anhydrous DMF or DMSO. b. Add a 5- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of the organic solvent should be less than 10% to prevent antibody denaturation.[] c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[3]
-
Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with Amine Reaction Buffer.[3]
-
Conjugation with Sulfhydryl-Containing Drug: a. Immediately add the sulfhydryl-containing drug to the maleimide-activated antibody. A molar excess of 1.5 to 5-fold of the drug over the available maleimide groups is recommended.[3] b. Incubate the reaction for 1-2 hours at room temperature.
-
Quenching and Purification: a. Quench unreacted maleimide groups by adding a quenching solution to a final concentration of approximately 1 mM and incubate for 15-30 minutes.[3] b. Purify the antibody-drug conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess drug and quenching reagent.[3][10]
Protocol 2: Bioconjugation with a Water-Soluble PEGylated Linker (Maleimide-PEG-NHS)
This protocol outlines the conjugation of an amine-containing protein to a sulfhydryl-containing molecule using a water-soluble PEGylated linker.[11]
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Maleimide-PEG-NHS ester
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[11]
-
Desalting column
Procedure:
-
Activation of Amine-Containing Protein: a. Dissolve the Maleimide-PEG-NHS ester in the Conjugation Buffer to a concentration of approximately 10 mM immediately before use. b. Add a 10- to 50-fold molar excess of the crosslinker solution to the Protein-NH2 solution. c. Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[11]
-
Removal of Excess Crosslinker: a. Remove excess, unreacted Maleimide-PEG-NHS ester using a desalting column equilibrated with Conjugation Buffer.[11]
-
Conjugation with Sulfhydryl-Containing Molecule: a. Combine the desalted, maleimide-activated protein with the Molecule-SH. b. Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[11]
-
Purification: a. Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.
Protocol 3: In Vitro Plasma Stability Assay
This generalized protocol is for assessing the stability of a bioconjugate in plasma.[1]
Materials:
-
Bioconjugate of interest
-
Control plasma (e.g., human, mouse)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., LC-MS, ELISA)
Procedure:
-
Incubation: a. Spike the bioconjugate into the plasma at a defined concentration. b. Incubate the samples at 37°C.
-
Time Points: a. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours). b. Immediately stop the reaction, for example, by freezing or by adding a precipitation agent.
-
Sample Processing: a. Process the plasma samples to isolate the bioconjugate or the released payload. This may involve protein precipitation or affinity capture.
-
Quantification: a. Analyze the samples using a validated analytical method to determine the concentration of the intact bioconjugate or the amount of released payload at each time point. b. For ADCs, a decrease in the average drug-to-antibody ratio (DAR) over time indicates linker cleavage.[1]
-
Data Analysis: a. Plot the concentration of the intact bioconjugate versus time to determine its half-life in plasma.
Conclusion
The selection of a heterobifunctional linker is a multifaceted decision that requires careful consideration of the specific biomolecules to be conjugated and the intended application of the final product. For applications requiring high stability and a defined distance between conjugated molecules, SMCC and its water-soluble counterpart, Sulfo-SMCC, are excellent choices.[4] When hydrophilicity, increased in vivo half-life, and improved solubility are desired, particularly for ADCs with hydrophobic payloads, PEGylated linkers offer significant advantages.[5] Cleavable linkers, such as those based on the valine-citrulline motif, provide a mechanism for controlled payload release within the target cell, which can be beneficial for enhancing the therapeutic efficacy of ADCs.[8] By understanding the distinct properties of these linkers and employing robust experimental protocols, researchers can optimize their bioconjugation strategies to develop novel and effective therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validating Ternary Complex Formation: A Comparative Guide for PROTACs with Flexible Linkers
For Researchers, Scientists, and Drug Development Professionals
The successful development of Proteolysis Targeting Chimeras (PROTACs) hinges on their ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. This guide provides a comparative overview of key experimental methods to validate and characterize this critical interaction, with a focus on PROTACs employing flexible linkers, such as the commonly used PEG and alkyl chains. While specific data for PROTACs utilizing a t-Boc-Aminooxy-PEG4-t-butyl ester linker is not extensively published, the principles and techniques outlined here are broadly applicable and provide a robust framework for validation.
The Central Role of the Ternary Complex
A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ligase. The formation of a stable POI-PROTAC-E3 ligase ternary complex is the prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. The nature of the linker, including its length and flexibility, plays a crucial role in enabling the optimal orientation and interaction of the two proteins within the complex.
Comparative Analysis of Validation Techniques
A multi-faceted approach employing a combination of biophysical and cellular assays is essential for a thorough validation of ternary complex formation. Below is a comparison of commonly used techniques.
Table 1: Comparison of Key Techniques for Ternary Complex Validation
| Technique | Principle | Key Parameters Measured | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (KD), association (ka) and dissociation (kd) rates, cooperativity (α). | Real-time, label-free, provides kinetic information.[1][2][3] | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α). | Gold standard for thermodynamic characterization, label-free, in-solution.[4][5] | Requires large amounts of pure protein, lower throughput. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads upon complex formation generates a luminescent signal. | Relative ternary complex abundance, screening of PROTAC efficacy. | High-throughput, sensitive, homogeneous assay format.[6] | Prone to "hook effect" at high PROTAC concentrations, provides relative quantification. |
| NanoBRET™ (Bioluminescence Resonance Energy Transfer) | Proximity-based assay measuring energy transfer from a NanoLuc® luciferase donor to a HaloTag® acceptor in live cells. | Ternary complex formation in a cellular context, kinetic analysis of complex formation and dissociation.[][8][9] | Live-cell measurements, provides physiological context. | Requires genetic modification of proteins, potential for steric hindrance from tags. |
| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex using a specific antibody followed by Western blot analysis. | Qualitative or semi-quantitative confirmation of in-cell ternary complex formation. | In-cell validation of protein-protein interactions.[10][11] | Generally not quantitative, can have high background. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in setting up their validation assays.
Surface Plasmon Resonance (SPR) Protocol
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5, NTA)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein
-
PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Covalently couple the E3 ligase to the sensor chip surface.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KDbinary).
-
Ternary Interaction: Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject the protein-PROTAC mixtures over the immobilized E3 ligase.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the ternary binding affinity (KDternary).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as α = KDbinary / KDternary. A value of α > 1 indicates positive cooperativity.[2][3]
Isothermal Titration Calorimetry (ITC) Protocol
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Materials:
-
ITC instrument
-
Purified E3 ligase
-
Purified target protein
-
PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titration (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and measure the heat changes.
-
Binary Titration (PROTAC into Target Protein): Repeat the process with the target protein in the cell.
-
Ternary Titration: Fill the ITC cell with the E3 ligase pre-saturated with the target protein. Titrate the PROTAC into this pre-formed binary complex.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to obtain the thermodynamic parameters for each interaction. The cooperativity can be calculated from the binding affinities.[5]
AlphaLISA Protocol
Objective: To perform high-throughput screening and semi-quantitative measurement of ternary complex formation.
Materials:
-
AlphaLISA-compatible microplate reader
-
AlphaLISA donor and acceptor beads (e.g., anti-His donor and anti-GST acceptor beads)
-
Tagged E3 ligase (e.g., His-tagged)
-
Tagged target protein (e.g., GST-tagged)
-
PROTAC
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged proteins and the PROTAC at various concentrations.
-
Assay Plate Setup: Add the tagged E3 ligase, tagged target protein, and PROTAC to the wells of a microplate.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the donor and acceptor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed due to the "hook effect" at high PROTAC concentrations.[6]
NanoBRET™ Protocol
Objective: To monitor ternary complex formation in living cells.
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC
-
Luminometer with BRET filters
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Cell Plating: Seed the transfected cells into a white, solid-bottom assay plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
Signal Detection: Measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[8][12]
Co-Immunoprecipitation (Co-IP) Protocol
Objective: To qualitatively confirm the formation of the ternary complex in a cellular context.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the E3 ligase or target protein
-
Protein A/G agarose (B213101) beads
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the target).
-
Cell Lysis: Lyse the cells to release the protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the components of the ternary complex (e.g., the E3 ligase).
-
Complex Capture: Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and probe with antibodies against all three components of the ternary complex (target protein, E3 ligase, and a tag on the PROTAC if available). The presence of all three proteins in the eluate confirms the formation of the ternary complex.[10][11]
Signaling Pathway and Experimental Workflows
Visualizing the biological context and experimental processes can aid in understanding the significance of ternary complex validation.
PI3K/AKT/mTOR Signaling Pathway
PROTACs targeting key nodes in signaling pathways, such as the PI3K/AKT/mTOR pathway, are of significant therapeutic interest. The degradation of PI3K or mTOR would disrupt downstream signaling involved in cell proliferation, survival, and growth.
Caption: PI3K/AKT/mTOR pathway and the action of a PI3K/mTOR-targeting PROTAC.
General Workflow for Ternary Complex Validation
The process of validating ternary complex formation typically follows a logical progression from in vitro biophysical characterization to in-cell confirmation.
Caption: A typical experimental workflow for validating PROTAC ternary complex formation.
By employing a combination of these robust techniques, researchers can gain a comprehensive understanding of the formation, stability, and cellular relevance of the PROTAC-induced ternary complex, which is critical for the rational design and optimization of effective protein degraders.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.revvity.com [resources.revvity.com]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of t-Boc-Aminooxy-PEG4-t-butyl Ester: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of t-Boc-Aminooxy-PEG4-t-butyl ester (CAS: 1872433-64-1), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Exposure may cause skin and eye irritation, and inhalation or ingestion may be harmful[1].
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Splash goggles or chemical safety goggles. |
| Hand Protection | Impermeable chemical-resistant gloves. |
| Body Protection | Full laboratory coat or suit. |
| Respiratory Protection | A dust respirator should be used, especially if the compound is in solid/powder form. For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) is recommended[1]. |
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.
Small Spills:
-
Wear the appropriate PPE as listed above.
-
Carefully use tools to transfer the spilled material into a designated and clearly labeled waste disposal container[1].
Large Spills:
-
Evacuate the immediate area.
-
Wear a full suit, boots, gloves, and an SCBA[1].
-
Use a shovel to collect the material into a suitable, sealed container for disposal[1].
-
Thoroughly ventilate the affected area and decontaminate surfaces.
Step-by-Step Disposal Procedure
Disposal of this compound must comply with all federal, state, and local environmental regulations[1]. Do not discharge into drains or surface water[2][3].
-
Collection: Collect all waste material, including any contaminated items (e.g., paper towels, gloves), in a closed, suitable, and clearly labeled container.
-
Consult Regulations: Refer to your institution's and region's specific waste disposal legislation and guidelines.
-
Chemical Incineration (Preferred Method): The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2]. This should be performed by a licensed waste disposal contractor.
-
Approved Waste Disposal Plant: Alternatively, the sealed container with the waste material can be sent to an approved waste disposal plant[4].
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guidance is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling t-Boc-Aminooxy-PEG4-t-butyl ester
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized reagents like t-Boc-Aminooxy-PEG4-t-butyl ester is paramount. This guide provides immediate, essential safety protocols and logistical information to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be chemical splash goggles. |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended. Ensure they are powder-free. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat must be worn. |
| Respiratory Protection | Dust Respirator | Recommended when handling the solid form to avoid inhalation. |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling this compound.
Upon receipt, inspect the container for any damage. The compound should be stored at -20°C in a tightly sealed container.[1] Before use, allow the container to warm to room temperature to prevent moisture condensation.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with skin and eyes, and prevent inhalation of dust if in solid form.
In the event of a spill, immediately evacuate the area. For a small spill, use appropriate tools to carefully collect the material into a designated waste container. For a large spill, use a shovel to place the material into a suitable container for disposal. Ensure the use of a self-contained breathing apparatus to prevent inhalation.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
All waste materials, including the compound itself, any contaminated lab supplies (e.g., gloves, pipette tips), and spill cleanup materials, must be disposed of as hazardous chemical waste. Collect these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard operating procedure for handling this compound from receipt to disposal.
Caption: Standard operating procedure for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
